molecular formula C14H14FNO5S B15613142 ZSA-215

ZSA-215

货号: B15613142
分子量: 327.33 g/mol
InChI 键: KJLZKQLYGGJWHO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ZSA-215 is a useful research compound. Its molecular formula is C14H14FNO5S and its molecular weight is 327.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C14H14FNO5S

分子量

327.33 g/mol

IUPAC 名称

3-[(3-fluoro-5,6-dimethoxy-1-benzothiophene-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C14H14FNO5S/c1-20-8-5-7-10(6-9(8)21-2)22-13(12(7)15)14(19)16-4-3-11(17)18/h5-6H,3-4H2,1-2H3,(H,16,19)(H,17,18)

InChI 键

KJLZKQLYGGJWHO-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the STING Agonist ZSA-215: Mechanism of Action and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSA-215 is a potent, orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. By activating STING, this compound initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, thereby promoting a robust anti-tumor immune response. Preclinical studies have demonstrated that this compound can induce complete tumor regression in syngeneic mouse models of colon cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a direct agonist of the STING protein. Its core mechanism involves the enhancement of STING signaling, which is characterized by the promotion of phosphorylation of both STING and the downstream transcription factor, Interferon Regulatory Factor 3 (IRF3). This phosphorylation cascade culminates in the secretion of Interferon-beta (IFN-β), a key cytokine in the anti-tumor immune response.[1][2][3]

STING Signaling Pathway Activation by this compound

The canonical STING signaling pathway is initiated by the binding of cyclic dinucleotides (CDNs) to the STING protein, which is primarily localized on the endoplasmic reticulum. While this compound is a non-nucleotide agonist, it similarly induces a conformational change in STING, leading to its activation. This activation triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and IRF3. Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, including IFN-β.

ZSA215_Signaling_Pathway cluster_nucleus Nucleus ZSA215 This compound STING STING (on Endoplasmic Reticulum) ZSA215->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation pTBK1->STING Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocation IFNB_gene IFN-β Gene pIRF3_n->IFNB_gene Induces Transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFNB_secretion IFN-β Secretion IFNB_mRNA->IFNB_secretion Translation & Secretion

Figure 1: this compound induced STING signaling pathway.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

In Vitro Activity
ParameterCell LineValueReference
EC50 THP1-Blue ISG3.3 µM[3]
EC50 (STINGR232) THP19.0 µM[3]
EC50 (mSTING) THP19.3 µM[3]
In Vitro Functional Assays
AssayCell LineThis compound ConcentrationIncubation TimeResultReference
IFN-β Induction THP16-13 µM24 hDramatic increase in IFN-β expression[3]
STING & IRF3 Phosphorylation THP1-Blue ISG13-50 µM3 hSignificant increase in phosphorylation[3]
In Vivo Pharmacokinetics
ParameterValueReference
AUC 23835.0 h·ng/mL[2]
Bioavailability (F) 58%[2]
In Vivo Efficacy
Animal ModelDosing RegimenResultReference
MC38 Colon Cancer (BALB/c female mice) 60 mg/kg, p.o., every 3 daysComplete tumor regression and long-term survival[2][3]

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. Note: These are generalized protocols and may not reflect the exact conditions used in the original studies of this compound, for which specific details are not fully available in the public domain.

STING Activation Assay in THP1-Blue™ ISG Cells

This assay quantifies the activation of the STING pathway by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.

THP1_Blue_ISG_Workflow cluster_workflow Experimental Workflow start Seed THP1-Blue™ ISG cells in 96-well plate treat Treat cells with this compound (or control) start->treat incubate Incubate for 24 hours at 37°C, 5% CO2 treat->incubate collect Collect supernatant incubate->collect add_quanti_blue Add QUANTI-Blue™ Solution to supernatant collect->add_quanti_blue incubate_qb Incubate at 37°C (1-3 hours) add_quanti_blue->incubate_qb read Measure absorbance at 620-655 nm incubate_qb->read

Figure 2: Workflow for THP1-Blue™ ISG STING activation assay.

Protocol:

  • Seed THP1-Blue™ ISG cells at a density of 100,000 cells per well in a 96-well plate.

  • Add this compound at various concentrations to the designated wells. Include appropriate vehicle controls.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Collect 20 µL of the cell culture supernatant.

  • Add 180 µL of QUANTI-Blue™ Solution to each well containing the supernatant.

  • Incubate at 37°C for 1-3 hours.

  • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Calculate the EC50 value from the dose-response curve.

Western Blot for Phosphorylated STING and IRF3

This protocol describes the detection of phosphorylated STING and IRF3 in cell lysates by western blotting, a key indicator of STING pathway activation.

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Treat THP1 cells with this compound lyse Lyse cells and quantify protein start->lyse sds_page SDS-PAGE and transfer to PVDF membrane lyse->sds_page block Block membrane (e.g., 5% BSA in TBST) sds_page->block primary_ab Incubate with primary antibody (anti-pSTING or anti-pIRF3) block->primary_ab wash1 Wash with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash with TBST secondary_ab->wash2 detect Detect with ECL substrate and image wash2->detect

Figure 3: Workflow for Western Blot analysis.

Protocol:

  • Culture THP1 cells and treat with this compound (e.g., 13-50 µM) for a specified time (e.g., 3 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated STING (e.g., anti-pSTING Ser366) and phosphorylated IRF3 (e.g., anti-pIRF3 Ser396) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

IFN-β ELISA

This protocol is for the quantification of IFN-β secreted into the cell culture supernatant following treatment with this compound.

Protocol:

  • Treat THP1 cells with this compound (e.g., 6-13 µM) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform the IFN-β ELISA according to the manufacturer's instructions (e.g., using a commercially available human IFN-β ELISA kit).

  • Briefly, coat a 96-well plate with a capture antibody specific for human IFN-β.

  • Add standards and samples (supernatants) to the wells and incubate.

  • Wash the wells and add a biotinylated detection antibody.

  • Wash the wells and add a streptavidin-HRP conjugate.

  • Wash the wells and add a TMB substrate solution.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the concentration of IFN-β in the samples based on the standard curve.

In Vivo MC38 Colon Cancer Model

This protocol outlines a representative in vivo study to evaluate the anti-tumor efficacy of this compound.

Protocol:

  • Subcutaneously inject MC38 colon cancer cells into the flank of female BALB/c mice.

  • Allow the tumors to establish to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally at a dose of 60 mg/kg every 3 days. The control group receives the vehicle.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the overall health and survival of the mice.

  • At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Conclusion

This compound is a promising oral STING agonist with a well-defined mechanism of action centered on the activation of the STING-TBK1-IRF3 signaling axis, leading to the production of IFN-β. Its potent in vitro activity and remarkable in vivo efficacy in a preclinical colon cancer model, coupled with its favorable pharmacokinetic profile, underscore its potential as a novel cancer immunotherapy. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other STING agonists. Further investigation into the direct binding affinity of this compound to STING and more detailed characterization of its effects on the tumor microenvironment will be valuable for its clinical translation.

References

In-Depth Technical Guide: ZSA-215, a Potent Oral STING Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSA-215 is a novel, potent, and orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Developed through a strategy of intramolecular hydrogen bond ring mimicking, this compound has demonstrated significant potential in cancer immunotherapy by activating the innate immune system to recognize and eliminate tumor cells.[1] Preclinical studies have shown that this compound can induce complete tumor regression and long-term survival in murine cancer models, highlighting its promise as a next-generation immuno-oncology agent.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Physicochemical Properties

This compound is chemically defined as 3-(3-fluoro-5,6-dimethoxybenzo[b]thiophene-2-carboxamido)propanoic acid. Its structure is characterized by a benzothiophene (B83047) core, a feature that has been explored in the development of various biologically active compounds.

PropertyValueReference
IUPAC Name 3-(3-fluoro-5,6-dimethoxybenzo[b]thiophene-2-carboxamido)propanoic acid
Molecular Formula C₁₄H₁₄FNO₅S
Molecular Weight 327.33 g/mol
Appearance Solid[2]
Solubility 10 mM in DMSO[2]
SMILES COC1=C(C=C2C(=C1)SC(=C2F)C(=O)NCCC(=O)O)OC
InChI Key N/A

Biological Properties and In Vitro Activity

This compound is a potent activator of the STING signaling pathway. Its efficacy has been demonstrated in various in vitro assays, showing robust induction of downstream signaling cascades.

AssayCell LineParameterValueReference
STING ActivationTHP1-Blue ISGEC₅₀3.3 µM[2]
STING Variant ActivityTHP1EC₅₀ (STINGᴿ²³²)9.0 µM[2]
STING Variant ActivityTHP1EC₅₀ (mSTING)9.3 µM[2]
IFN-β InductionTHP1Concentration Range6-13 µM (24h)[2]
STING/IRF3 PhosphorylationTHP1-Blue ISGConcentration Range13-50 µM (3h)[2]

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have demonstrated that this compound possesses favorable oral bioavailability, a critical attribute for its development as a clinical candidate.

ParameterValueSpeciesReference
AUC (Area Under the Curve) 23835.0 h·ng/mLMouse[1]
Oral Bioavailability (F) 58%Mouse[1]

In Vivo Efficacy

Oral administration of this compound has shown remarkable anti-tumor efficacy in a syngeneic mouse colon cancer model.

Animal ModelTreatmentKey FindingsReference
MC38 Colon Cancer Model 60 mg/kg, p.o., every 3 daysDramatically suppressed tumor growth, achieved complete tumor regression, and long-term survival.[1][2]

Mechanism of Action: STING Pathway Activation

This compound exerts its anti-tumor effects by activating the cGAS-STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA. Upon activation, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cytokine milieu promotes the recruitment and activation of various immune cells, including dendritic cells and cytotoxic T lymphocytes, leading to a robust anti-tumor immune response.

STING_Pathway This compound Activated STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ZSA215 This compound (Oral Agonist) STING STING (on ER) ZSA215->STING Binds and Activates p_STING p-STING (Translocates to Golgi) STING->p_STING Phosphorylation TBK1 TBK1 p_TBK1 p-TBK1 TBK1->p_TBK1 Autophosphorylation IRF3 IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 p_STING->TBK1 Recruits p_TBK1->IRF3 Phosphorylates p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer Dimerization IFN_Genes Type I Interferon Genes p_IRF3_dimer->IFN_Genes Translocates and Induces Transcription IFN-α/β Secretion IFN-α/β Secretion IFN_Genes->IFN-α/β Secretion Anti-tumor Immunity Anti-tumor Immunity IFN-α/β Secretion->Anti-tumor Immunity

Caption: this compound activates the STING signaling cascade.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental procedures used in the evaluation of this compound.

General Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available reagents. A key step is the formation of the benzothiophene core, followed by functionalization and coupling with the amino acid moiety. While the exact, detailed protocol is proprietary, the general approach involves standard organic synthesis techniques such as acylation and coupling reactions.

In Vitro STING Activation Assay (THP1-Blue™ ISG Cells)

This assay is used to quantify the activation of the IRF pathway downstream of STING. THP1-Blue™ ISG cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.

  • Cell Culture: THP1-Blue™ ISG cells are maintained in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, and 100 µg/mL Zeocin™.

  • Assay Procedure:

    • Cells are seeded into a 96-well plate at a density of approximately 180,000 cells/well.

    • This compound is serially diluted in DMSO and then added to the cells at various concentrations.

    • The plate is incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • A sample of the cell culture supernatant is transferred to a new 96-well plate.

    • QUANTI-Blue™ Solution, a SEAP detection reagent, is added to each well.

    • The plate is incubated at 37°C for 1-3 hours.

    • The absorbance is read at 620-655 nm using a spectrophotometer.

    • The EC₅₀ value is calculated from the dose-response curve.

Western Blot for Phosphorylated STING and IRF3

This method is used to detect the phosphorylation of key proteins in the STING pathway, confirming its activation by this compound.

  • Cell Lysis:

    • THP-1 cells are treated with this compound for a specified time.

    • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • The lysate is centrifuged, and the supernatant containing the protein is collected.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

    • The separated proteins are transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated STING (p-STING) and phosphorylated IRF3 (p-IRF3).

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy Study in MC38 Tumor Model

This study evaluates the anti-tumor activity of orally administered this compound in a syngeneic mouse model.

  • Animal Model: Female C57BL/6 mice are used.

  • Tumor Implantation: MC38 colon adenocarcinoma cells are injected subcutaneously into the flank of the mice.

  • Treatment:

    • When tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is formulated for oral gavage and administered at a dose of 60 mg/kg every three days.

    • The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at the end of the study period. Tumor growth inhibition is calculated, and survival is monitored.

Experimental and Logical Workflow

The development and evaluation of this compound followed a logical progression from chemical design and synthesis to in vitro and in vivo testing.

ZSA215_Workflow cluster_Discovery Discovery and Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Design Rational Drug Design (Intramolecular H-bond Mimicking) Synthesis Chemical Synthesis of this compound Design->Synthesis STING_Assay STING Activation Assay (THP1-Blue ISG, EC50) Synthesis->STING_Assay PK_Assay In Vitro ADME (Metabolic Stability) Synthesis->PK_Assay Phospho_Assay Phosphorylation Analysis (p-STING, p-IRF3 Western Blot) STING_Assay->Phospho_Assay PK_Study Pharmacokinetic Study (Oral Bioavailability, AUC) PK_Assay->PK_Study Efficacy_Study In Vivo Efficacy Study (MC38 Tumor Model) PK_Study->Efficacy_Study

Caption: The developmental workflow of this compound.

Conclusion

This compound is a highly promising oral STING agonist with a well-defined chemical structure and potent biological activity. Its ability to activate the STING pathway, leading to robust anti-tumor immunity, combined with its favorable pharmacokinetic profile, positions it as a strong candidate for further development in cancer immunotherapy. The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers and drug developers in the field of immuno-oncology.

References

In-depth Technical Guide: Discovery and Synthesis of ZSA-215, a Potent Oral STING Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSA-215 is a novel, orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Developed at the University of Michigan, this compound has demonstrated significant potential in preclinical cancer immunotherapy.[1][2] Its unique design, based on an intramolecular hydrogen bond ring mimicking strategy, allows for potent activation of STING signaling, leading to enhanced anti-tumor immunity.[1][2] Preclinical studies in a syngeneic mouse model of colon cancer have shown that oral administration of this compound can lead to complete tumor regression and long-term survival.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and key data.

Discovery and Rationale

The discovery of this compound stemmed from a structure-based drug design approach aimed at developing potent and orally available STING agonists.[1][2] The strategy focused on mimicking the intramolecular hydrogen bond network of known STING activators to enhance binding affinity and cellular activity. Through structural optimization of a lead compound series, this compound was identified as a highly potent candidate with favorable pharmacokinetic properties.[1]

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. While the specific, step-by-step synthesis protocol is detailed in the supporting information of the primary publication, a general overview of the synthetic scheme is provided here. The synthesis commences with commercially available starting materials and proceeds through several key intermediates. The final steps involve the formation of the core scaffold and subsequent functional group modifications to yield this compound.

Note: The detailed synthetic schemes, including reaction conditions and characterization of intermediates, are available in the supporting information of the publication "Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression" in the Journal of Medicinal Chemistry.[3] Access to this supplementary material is required for the exact replication of the synthesis.

Mechanism of Action: STING Pathway Activation

This compound functions as a direct agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to its activation and the initiation of a downstream signaling cascade.[1][2] This cascade involves the phosphorylation of STING itself and the subsequent recruitment and phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1][2] Activated IRF3 then translocates to the nucleus, where it drives the transcription of type I interferons, most notably IFN-β.[1][2] The secretion of IFN-β plays a central role in orchestrating the anti-tumor immune response by activating various immune cells.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ZSA215 This compound STING STING (inactive) ZSA215->STING binds & activates STING_active STING (active, phosphorylated) STING->STING_active phosphorylation IRF3 IRF3 (inactive) STING_active->IRF3 recruits & phosphorylates IRF3_active IRF3 (phosphorylated) IRF3->IRF3_active IRF3_dimer IRF3 Dimer IRF3_active->IRF3_dimer dimerizes & translocates IFNB_gene IFN-β Gene IRF3_dimer->IFNB_gene binds to promoter IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA transcription IFNB_secreted Secreted IFN-β IFNB_mRNA->IFNB_secreted translation & secretion

Caption: this compound mediated STING signaling pathway.

Preclinical Data

In Vitro Activity

The potency of this compound was evaluated in various in vitro assays. Key quantitative data are summarized in the table below.

Assay TypeCell LineParameterValue
STING ActivationTHP1-Blue ISGEC503.3 µM
Metabolic StabilityMouse Liver Microsomest1/2> 60 min
Chemical StabilityPBS (pH 7.4)% Remaining after 24h> 95%
In Vivo Pharmacokinetics

Pharmacokinetic studies were conducted in mice to assess the oral bioavailability and exposure of this compound.

SpeciesAdministrationDose (mg/kg)AUC (h·ng/mL)Bioavailability (F%)
MouseOral6023835.058%
In Vivo Efficacy

The anti-tumor efficacy of this compound was evaluated in a syngeneic MC38 colon cancer model in mice. Oral administration of this compound as a monotherapy resulted in complete tumor regression and long-term survival of the treated mice.[1][2]

Experimental Protocols

STING Activation Assay

Cell Line: THP1-Blue™ ISG cells (InvivoGen), which are engineered human monocytes with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.

Protocol:

  • Seed THP1-Blue™ ISG cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Treat the cells with serial dilutions of this compound or a vehicle control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Collect the supernatant and measure SEAP activity using a colorimetric substrate (e.g., QUANTI-Blue™ Solution, InvivoGen).

  • Determine the EC50 value by plotting the SEAP activity against the concentration of this compound and fitting the data to a dose-response curve.

STING_Activation_Workflow start Start seed_cells Seed THP1-Blue ISG cells (1x10^5 cells/well) start->seed_cells treat_cells Treat with this compound (serial dilutions) seed_cells->treat_cells incubate Incubate 24h (37°C, 5% CO2) treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_seap Measure SEAP Activity collect_supernatant->measure_seap analyze_data Analyze Data (Calculate EC50) measure_seap->analyze_data end End analyze_data->end

Caption: Workflow for the STING activation assay.
In Vivo Pharmacokinetic Study in Mice

Animals: Male C57BL/6 mice.

Protocol:

  • Administer this compound to mice via oral gavage at a dose of 60 mg/kg.

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Process the blood samples to obtain plasma.

  • Extract this compound from the plasma samples using a suitable organic solvent.

  • Quantify the concentration of this compound in the plasma extracts using LC-MS/MS.

  • Calculate pharmacokinetic parameters, including AUC and bioavailability, using appropriate software.

MC38 Syngeneic Tumor Model

Cell Line: MC38 murine colon adenocarcinoma cells.

Animals: C57BL/6 mice.

Protocol:

  • Inject MC38 cells subcutaneously into the flank of C57BL/6 mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at a specified dose and schedule.

  • Administer a vehicle control to the control group.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the survival of the mice.

  • At the end of the study, euthanize the mice and collect tumors for further analysis if required.

Conclusion

This compound is a promising, orally active STING agonist with a robust preclinical data package supporting its further development for cancer immunotherapy.[1][2] Its potent activation of the STING pathway, favorable pharmacokinetic profile, and significant anti-tumor efficacy in a preclinical model highlight its potential as a novel treatment for various cancers. The detailed methodologies provided in this guide are intended to facilitate further research and development of this compound and other next-generation STING agonists.

References

The Role of ZSA-215 in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSA-215 is a potent, orally active, non-cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. By activating STING, this compound initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, thereby mounting a robust anti-tumor and anti-viral immune response. This technical guide provides an in-depth overview of the core mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols used to characterize its activity, and visualizing its signaling pathway and experimental workflows.

Introduction to this compound and Innate Immunity

The innate immune system provides the first line of defense against pathogens and cellular stress. The STING pathway is a central signaling hub in innate immunity, responsible for detecting cytosolic DNA, which can originate from viruses, bacteria, or damaged host cells. Activation of STING, an endoplasmic reticulum-resident protein, triggers a signaling cascade that culminates in the production of type I interferons (IFNs), particularly IFN-β. These interferons then orchestrate a broader immune response, involving both innate and adaptive immune cells, to eliminate the source of the cytosolic DNA.

This compound has emerged as a significant small molecule activator of this pathway.[1] Its non-cyclic dinucleotide structure and oral bioavailability make it a promising candidate for therapeutic development, particularly in the field of immuno-oncology.[1][2] This document serves as a comprehensive resource on the characterization of this compound's role in innate immunity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the activity and properties of this compound.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference(s)
STING Activation (EC50)THP1-Blue ISG3.3 µM[3]
STINGR232 Activity (EC50)THP19.0 µM[3]
mSTING Activity (EC50)THP19.3 µM[3]

Table 2: In Vivo Pharmacokinetics of this compound

ParameterSpeciesValueReference(s)
Area Under the Curve (AUC)Mouse23835.0 h·ng/mL[1]
Oral Bioavailability (F)Mouse58%[1]

Table 3: In Vivo Efficacy of this compound

Mouse ModelTreatmentOutcomeReference(s)
MC38 Colon Cancer60 mg/kg, p.o., every 3 daysComplete tumor regression and long-term survival[1][3]

This compound Signaling Pathway

This compound activates the STING pathway, leading to the production of IFN-β. The key steps in this signaling cascade are outlined below.

ZSA215_Signaling_Pathway ZSA215 This compound STING STING (Endoplasmic Reticulum) ZSA215->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits pSTING p-STING TBK1->STING Phosphorylates pTBK1 p-TBK1 pSTING->pTBK1 Activates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimerization & Nuclear Translocation) IFNB IFN-β Gene Transcription pIRF3->IFNB Induces IFNB_protein IFN-β Secretion IFNB->IFNB_protein Leads to Immune_Response Innate & Adaptive Immune Response IFNB_protein->Immune_Response Drives

Caption: this compound activates the STING signaling pathway to induce IFN-β production.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the activity of this compound.

STING Activation Assay (IFN-β Reporter Assay)

This protocol describes a cell-based assay to quantify the activation of the STING pathway by measuring the induction of an IFN-β-driven reporter gene.

STING_Activation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed THP1-Blue ISG cells in 96-well plates add_zsa215 Add serial dilutions of this compound (e.g., 0-50 µM) seed_cells->add_zsa215 incubate Incubate for 24 hours at 37°C, 5% CO2 add_zsa215->incubate add_reagent Add QUANTI-Blue Solution incubate->add_reagent incubate_read Incubate and measure absorbance at 620-655 nm add_reagent->incubate_read calculate_ec50 Calculate EC50 value from dose-response curve incubate_read->calculate_ec50

Caption: Workflow for determining this compound's STING activation potential.

Methodology:

  • Cell Seeding: Seed THP1-Blue™ ISG cells (which contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter) in a 96-well plate at a density of approximately 180,000 cells/well in 180 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 20 µL of the this compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Reporter Detection: Add 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.

  • Readout: Incubate the plate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: Plot the absorbance against the concentration of this compound and determine the EC50 value using a non-linear regression analysis.

Western Blot for Phosphorylation of STING and IRF3

This protocol details the detection of phosphorylated STING and IRF3 in cell lysates following treatment with this compound, providing direct evidence of pathway activation.[3]

Methodology:

  • Cell Treatment: Plate THP-1 cells and treat with various concentrations of this compound (e.g., 13-50 µM) for a specified time (e.g., 3 hours).[3]

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-STING (Ser366) and phospho-IRF3 (Ser396), as well as total STING and total IRF3, overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

This protocol describes the evaluation of the antitumor efficacy of orally administered this compound in a mouse model of colon cancer.

InVivo_Workflow cluster_tumor_induction Tumor Induction cluster_treatment_initiation Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis inject_cells Subcutaneous injection of MC38 cells into BALB/c mice start_treatment Begin oral administration of this compound (60 mg/kg) or vehicle inject_cells->start_treatment When tumors reach a certain volume measure_tumor Monitor tumor volume and body weight periodically start_treatment->measure_tumor Treatment regimen (e.g., every 3 days) analyze_data Analyze tumor growth inhibition and survival rates measure_tumor->analyze_data At study conclusion

Caption: Experimental workflow for in vivo evaluation of this compound.

Methodology:

  • Animal Model: Use female BALB/c mice, 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject MC38 colon cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at a dose of 60 mg/kg every 3 days.[3] The control group receives a vehicle control.

  • Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity. Survival is monitored, and tumor growth inhibition is calculated.

Conclusion

This compound is a potent and orally bioavailable STING agonist that effectively activates the innate immune system. Its ability to induce a robust type I interferon response translates to significant anti-tumor efficacy in preclinical models. The data and protocols presented in this guide provide a comprehensive overview of the core functional aspects of this compound, supporting its continued investigation and development as a novel cancer immunotherapy.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ZSA-215

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound: ZSA-215 Chemical Name: 3-(3-fluoro-5,6-dimethoxybenzo[b]thiophene-2-carboxamido)propanoic acid Molecular Formula: C14H14FNO5S Therapeutic Class: STING (Stimulator of Interferon Genes) Agonist Development Stage: Preclinical Originator: University of Michigan

Executive Summary

This compound is a potent, orally available small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Developed for cancer immunotherapy, this compound has demonstrated significant preclinical efficacy, including complete tumor regression in a murine colon cancer model. Its favorable pharmacokinetic profile, characterized by high oral exposure and bioavailability, positions it as a promising candidate for further development. This document provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound based on available preclinical data.

Pharmacodynamics (PD)

Mechanism of Action

This compound functions as a direct agonist of the STING protein. Activation of STING is a key signaling event that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby mounting an anti-tumor immune response. The signaling cascade initiated by this compound involves the following key steps:

  • STING Binding: this compound binds to the STING protein, inducing a conformational change.

  • TBK1 Recruitment and Activation: This conformational change facilitates the recruitment and activation of the TANK-binding kinase 1 (TBK1).

  • IRF3 Phosphorylation: Activated TBK1 then phosphorylates the interferon regulatory factor 3 (IRF3).[1][2][3]

  • IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers and translocates to the nucleus.

  • Gene Transcription: In the nucleus, IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, driving the transcription of type I interferons, primarily IFN-β.[1][2][3]

STING_Pathway pIRF3 pIRF3 pIRF3_n pIRF3_n pIRF3->pIRF3_n Translocates ISRE ISRE pIRF3_n->ISRE Binds IFNB IFNB ISRE->IFNB Promotes Transcription IFNB_mRNA IFNB_mRNA IFNB->IFNB_mRNA IFN_protein Secreted IFN-β IFNB_mRNA->IFN_protein Translation & Secretion ZSA215 ZSA215 STING STING TBK1 TBK1 IRF3 IRF3

Preclinical Efficacy

In vivo studies have highlighted the potent anti-tumor activity of this compound. Oral administration as a monotherapy in the MC38 colon cancer mouse model resulted in complete tumor regression and long-term survival .[2][3] The efficacy of this compound was reported to be superior to MSA-2, another STING agonist.[2]

Pharmacokinetics (PK)

This compound was specifically designed and optimized for oral administration, exhibiting favorable pharmacokinetic properties in preclinical species.

Absorption and Bioavailability

This compound demonstrates high oral exposure and bioavailability.[1][2][3] The key pharmacokinetic parameters are summarized in the table below.

ParameterValueSpecies
AUC (Area Under the Curve)23835.0 h·ng/mLMice
F (Oral Bioavailability)58%Mice

Table 1: Key Pharmacokinetic Parameters of this compound

Metabolism and Stability

In vitro assessments have confirmed that this compound possesses excellent metabolic and chemical stability, which contributes to its high oral drug exposure.[1][2][3]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. While the full, unabridged protocols are typically found within the primary scientific publication, this section outlines the core components of the experiments used to characterize this compound.

In Vitro Stability Assays
  • Objective: To assess the metabolic and chemical stability of this compound.

  • Methodology Outline:

    • Metabolic Stability: this compound is incubated with liver microsomes (from relevant species, e.g., mouse, human) in the presence of NADPH (a cofactor for metabolic enzymes). Samples are taken at various time points and the concentration of the parent compound (this compound) is measured by LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry). The rate of disappearance is used to calculate the intrinsic clearance and metabolic half-life.

    • Chemical Stability: The stability of this compound is evaluated in various aqueous buffers at different pH values (e.g., pH 1.2 to simulate gastric fluid, pH 7.4 to simulate physiological pH) over time. The concentration of this compound is monitored by a suitable analytical method like HPLC (High-Performance Liquid Chromatography).

Stability_Workflow cluster_metabolic Metabolic Stability cluster_chemical Chemical Stability M_Start Incubate this compound with Liver Microsomes + NADPH M_Sample Sample at Time Points (0, 15, 30, 60 min) M_Analyze Analyze by LC-MS/MS M_Result Calculate Half-life (t½) & Intrinsic Clearance C_Start Incubate this compound in pH Buffers (e.g., 1.2, 7.4) C_Sample Sample at Time Points (e.g., 0, 2, 4, 24 hr) C_Analyze Analyze by HPLC C_Result Determine % Remaining

Pharmacokinetic Study in Mice
  • Objective: To determine the pharmacokinetic profile of this compound following oral administration.

  • Methodology Outline:

    • Animals: Typically, male BALB/c or C57BL/6 mice are used.[2]

    • Dosing: A cohort of mice is administered this compound orally (p.o.) via gavage at a specific dose. A separate cohort receives an intravenous (i.v.) dose to allow for the calculation of absolute bioavailability.

    • Blood Sampling: Blood samples are collected from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Sample Processing: Plasma is separated from the blood samples by centrifugation.

    • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

    • Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as AUC, Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life. Oral bioavailability (F) is calculated using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

In Vivo Efficacy Study (MC38 Colon Cancer Model)
  • Objective: To evaluate the anti-tumor efficacy of oral this compound.

  • Methodology Outline:

    • Cell Line: MC38 is a murine colon adenocarcinoma cell line.[2]

    • Tumor Implantation: A specific number of MC38 cells are injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

    • Treatment: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., vehicle control, this compound). This compound is administered orally according to a specific dose and schedule.

    • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and overall health are also monitored.

    • Endpoint: The study continues until tumors in the control group reach a predetermined endpoint size, or for a specified duration to monitor for long-term survival. The primary readouts are tumor growth inhibition and overall survival.

Conclusion and Future Directions

This compound is a potent, orally bioavailable STING agonist with a compelling preclinical data package. Its ability to induce complete tumor regression in a syngeneic mouse model highlights its potential as a transformative agent in cancer immunotherapy. The compound's favorable pharmacokinetic properties, particularly its high oral exposure and stability, are significant advantages over many other STING agonists that require intratumoral injection. Further preclinical development, including IND-enabling toxicology studies, is warranted to advance this compound towards clinical evaluation.

References

ZSA-215: A Technical Guide to its Binding Affinity and Activation of the STING Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and mechanism of action of ZSA-215, a potent and orally active agonist of the Stimulator of Interferon Genes (STING) protein. The information presented herein is curated from primary research and technical datasheets to facilitate further investigation and drug development efforts targeting the STING pathway.

Core Concepts: this compound and the STING Pathway

This compound is a novel small molecule designed to activate the STING signaling cascade, a critical component of the innate immune system. Activation of STING is a promising strategy in cancer immunotherapy as it can lead to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, thereby stimulating a robust anti-tumor immune response. This compound was developed through a structure-based drug design approach, specifically employing an intramolecular hydrogen bond ring mimicking strategy to achieve favorable pharmacological properties.

The STING activation cascade initiated by this compound involves the phosphorylation of STING itself and the downstream transcription factor, Interferon Regulatory Factor 3 (IRF3). This leads to the dimerization and nuclear translocation of IRF3, where it induces the transcription of IFN-β.

Quantitative Analysis of this compound Activity

While direct binding affinity data such as dissociation constants (Kd) for this compound with the STING protein are not extensively reported in the public domain, its functional potency has been well-characterized through cell-based assays. The most common metric used is the half-maximal effective concentration (EC50), which represents the concentration of this compound required to elicit 50% of the maximal biological response.

The following table summarizes the reported EC50 values for this compound in various cellular contexts.

Assay SystemSTING VariantMeasured EndpointEC50 (µM)Reference
THP1-Blue™ ISG cellsHuman (wild-type)IRF-inducible SEAP reporter3.3[1]
THP1 cellsHuman (R232 variant)Not specified9.0[1]
THP1 cellsMurine STING (mSTING)Not specified9.3[1]

Note: The EC50 values reflect the functional potency of this compound in a cellular environment, which is a composite of its cell permeability, target engagement, and efficacy in triggering the downstream signaling cascade. It is distinct from the direct binding affinity (Kd), which measures the strength of the interaction between the ligand and the purified protein.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated using the DOT language.

STING_Signaling_Pathway ZSA215 This compound STING STING (ER Membrane) ZSA215->STING Binds to pSTING Phosphorylated STING STING->pSTING Phosphorylation TBK1 TBK1 pSTING->TBK1 pTBK1 Phosphorylated TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 Phosphorylated IRF3 IRF3->pIRF3 pIRF3_dimer pIRF3 Dimer pIRF3->pIRF3_dimer Dimerization Nucleus Nucleus pIRF3_dimer->Nucleus Translocation IFNB IFN-β Secretion Nucleus->IFNB Induces Transcription

Caption: STING Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_functional_assay Functional Potency (EC50) cluster_target_engagement Target Engagement & Downstream Signaling THP1_cells THP1-Blue™ ISG Cells ZSA215_treatment Treat with this compound (Dose-Response) THP1_cells->ZSA215_treatment Incubation Incubate for 24 hours ZSA215_treatment->Incubation Supernatant_collection Collect Supernatant Incubation->Supernatant_collection QUANTI_Blue Add QUANTI-Blue™ Reagent Supernatant_collection->QUANTI_Blue Measure_SEAP Measure SEAP Activity (OD at 620 nm) QUANTI_Blue->Measure_SEAP EC50_calc Calculate EC50 Measure_SEAP->EC50_calc THP1_cells2 THP1 Cells ZSA215_treatment2 Treat with this compound (Time Course/Dose) THP1_cells2->ZSA215_treatment2 Cell_lysis Cell Lysis ZSA215_treatment2->Cell_lysis ELISA ELISA ZSA215_treatment2->ELISA Western_blot Western Blot Cell_lysis->Western_blot Phosphorylation_detection Detect p-STING & p-IRF3 Western_blot->Phosphorylation_detection IFNB_quantification Quantify IFN-β ELISA->IFNB_quantification

Caption: Experimental Workflow for this compound Characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

THP1-Blue™ ISG Reporter Gene Assay for STING Activation (EC50 Determination)

This assay quantifies the activation of the IRF pathway, a downstream effector of STING signaling.

  • Cell Line: THP1-Blue™ ISG cells (InvivoGen), which are derived from the human THP-1 monocyte cell line and stably express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.

  • Cell Culture:

    • Maintain THP1-Blue™ ISG cells in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, and 100 µg/mL Zeocin™.

    • Culture cells at 37°C in a 5% CO2 incubator.

    • Passage cells every 3-4 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • Assay Protocol:

    • On the day of the assay, wash the cells and resuspend them in fresh, pre-warmed RPMI 1640 medium.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^5 cells per well.

    • Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and add it to the wells. Ensure the final vehicle concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%). Include a vehicle-only control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate containing QUANTI-Blue™ Solution (InvivoGen) according to the manufacturer's instructions.

    • Incubate the plate at 37°C for 1-3 hours, or until a color change is apparent.

    • Measure the absorbance at 620-655 nm using a microplate reader.

    • Plot the absorbance values against the corresponding this compound concentrations and fit the data to a four-parameter logistic equation to determine the EC50 value.

Western Blot Analysis of STING and IRF3 Phosphorylation

This method is used to directly assess the phosphorylation status of STING and IRF3, key markers of pathway activation.

  • Cell Culture and Treatment:

    • Seed THP1 cells in a 6-well plate at a density that will result in approximately 80-90% confluency at the time of harvest.

    • Treat the cells with this compound at the desired concentrations and for the indicated time points. Include an untreated or vehicle-treated control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), total STING, phosphorylated IRF3 (p-IRF3), and total IRF3 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Secretion

This assay quantifies the amount of IFN-β secreted into the cell culture medium following STING activation.

  • Sample Collection:

    • Culture and treat THP1 cells with this compound as described for the Western blot analysis.

    • After the desired incubation period, collect the cell culture supernatant and centrifuge to remove any cells or debris.

  • ELISA Protocol:

    • Use a commercially available human IFN-β ELISA kit and follow the manufacturer's instructions.

    • Briefly, add the provided standards and the collected cell culture supernatants to the wells of the antibody-coated microplate.

    • Incubate the plate to allow the IFN-β to bind to the immobilized antibody.

    • Wash the wells to remove unbound substances.

    • Add a biotin-conjugated anti-human IFN-β antibody to the wells and incubate.

    • Wash the wells and add a streptavidin-HRP conjugate.

    • Wash the wells again and add a TMB substrate solution. A color will develop in proportion to the amount of IFN-β present.

    • Stop the reaction by adding a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve using the provided standards and use it to calculate the concentration of IFN-β in the samples.

Conclusion

This compound is a potent, orally available STING agonist that activates the STING signaling pathway, leading to the phosphorylation of STING and IRF3 and the subsequent secretion of IFN-β. While direct binding affinity data remains to be fully disclosed in publicly accessible literature, its functional potency has been robustly demonstrated through various cell-based assays. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel STING agonists, which hold significant promise for the future of cancer immunotherapy.

References

In Vitro Characterization of ZSA-215: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of ZSA-215, a potent and orally active agonist of the Stimulator of Interferon Genes (STING) pathway. This compound has demonstrated significant potential in cancer immunotherapy by activating the innate immune system. This document summarizes key quantitative data, details experimental methodologies for its characterization, and provides visual representations of its mechanism of action and experimental workflows.

Core Data Presentation

The following tables summarize the key quantitative in vitro data for this compound, highlighting its potency and activity on the STING pathway.

Table 1: Cellular Activity of this compound

AssayCell LineParameterValueReference
STING ActivationTHP1-Blue ISGEC503.3 µM[1][2]
STINGR232 ActivationTHP1EC509.0 µM[1][2]
mSTING ActivationTHP1EC509.3 µM[1][2]
IFN-β InductionTHP1Concentration Range6-13 µM[1]
STING & IRF3 PhosphorylationTHP1-Blue ISGConcentration Range13-50 µM[1]

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by directly activating the STING signaling pathway. Upon binding to STING, this compound induces a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β, and other pro-inflammatory cytokines.[1][3] This cascade of events initiates a powerful anti-tumor immune response.

ZSA215_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ZSA215 This compound STING STING ZSA215->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerization pIRF3_n p-IRF3 Dimer pIRF3->pIRF3_n Translocation IFN_genes IFN-β Genes pIRF3_n->IFN_genes Transcription IFN_beta IFN-β Secretion IFN_genes->IFN_beta IFN_beta_ELISA_Workflow cluster_prep Cell Preparation & Treatment cluster_elisa ELISA Procedure cluster_analysis Data Analysis A Seed THP-1 cells in 96-well plate B Treat cells with this compound (24 hours) A->B C Collect culture supernatant B->C D Add standards & supernatants to coated plate C->D Transfer supernatant E Incubate with detection antibody D->E F Add substrate & develop color E->F G Stop reaction & read absorbance (450 nm) F->G H Generate standard curve G->H Obtain absorbance values I Calculate IFN-β concentration H->I

References

ZSA-215: A Deep Dive into its Activation of the STING Cellular Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular pathways activated by ZSA-215, a potent and orally active STING (Stimulator of Interferon Genes) agonist. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's mechanism of action and its potential therapeutic applications, particularly in oncology.

Core Mechanism of Action: STING Pathway Activation

This compound functions as a direct agonist of the STING protein, a critical component of the innate immune system responsible for detecting cytosolic DNA.[1][2][3][4] Upon binding, this compound initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, thereby mounting a robust anti-tumor immune response.[1][5][6][7][8]

The primary cellular pathway activated by this compound is the STING signaling pathway.[1][2][3][5][6][7][8][9][10][11] This activation leads to the phosphorylation of both STING and the Interferon Regulatory Factor 3 (IRF3).[1][2][5][6][7][8][10][11] The phosphorylation of these key proteins culminates in the secretion of Interferon-beta (IFN-β), a potent anti-tumor cytokine.[1][2][5][6][7][8][10][11] The downstream effects of this pathway activation include the production of other cytokines such as Interleukin-6 (IL-6) and C-X-C Motif Chemokine Ligand 10 (CXCL10), which further contribute to the anti-tumor immune response.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and in vivo efficacy.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
EC50THP1-Blue ISG3.3 μM[1][2][3][8][11]
EC50 (STINGR232)THP19.0 μM[1][2]
EC50 (mSTING)THP19.3 μM[1][2]

Table 2: In Vivo Efficacy of this compound in MC38 Colon Cancer Model

DosageAdministration RouteDosing ScheduleOutcomeReference
60 mg/kgOral (p.o.)Every 3 daysDramatically suppresses tumor growth and achieves long-term survival.[1][2][3]
60 mg/kgOral (p.o.)Two dosesAchieved a 60% complete response (CR) rate.[1]
Not specifiedNot specifiedIn combination with anti-PD-1Reached 100% CR and long-term survival.[1]

Table 3: Pharmacokinetic Properties of this compound

ParameterValueReference
Oral Drug Exposure (AUC)23835.0 h·ng/mL[5][6][7]
Bioavailability (F)58%[5][6][7]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the original researchers, this section outlines the key experimental methodologies employed to characterize the activity of this compound.

Measurement of IFN-β Secretion

To quantify the activation of the STING pathway, human monocytic THP-1 cells were utilized. These cells were treated with varying concentrations of this compound. Following an incubation period, the cell culture supernatant was collected, and the concentration of secreted IFN-β was determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human IFN-β. This assay provides a quantitative measure of the downstream signaling output resulting from STING activation.

Western Blot Analysis for Phosphorylation of STING and IRF3

To confirm the direct engagement and activation of the STING pathway, Western blot analysis was performed on lysates from THP1-Blue ISG cells treated with this compound.[1] Following treatment, cells were lysed, and proteins were separated by SDS-PAGE. The separated proteins were then transferred to a membrane and probed with antibodies specific for phosphorylated STING (p-STING) and phosphorylated IRF3 (p-IRF3). Detection of these phosphorylated proteins provides direct evidence of the activation of the upstream components of the STING signaling cascade.

In Vivo Anti-Tumor Studies

The anti-tumor efficacy of this compound was evaluated in a syngeneic mouse model of colon cancer using MC38 cells.[1][2][3][5][6][7] C57BL/6 mice were subcutaneously implanted with MC38 tumor cells. Once tumors reached a palpable size, mice were treated with this compound, typically administered orally. Tumor growth was monitored over time, and survival was recorded. These studies are crucial for assessing the therapeutic potential of this compound in a living organism and its ability to induce a systemic anti-tumor immune response.

Pharmacokinetic Analysis

To determine the oral bioavailability and drug exposure of this compound, pharmacokinetic studies were conducted in mice.[5][6][7] A single dose of this compound was administered orally to a cohort of mice. Blood samples were collected at various time points post-administration. The concentration of this compound in the plasma was quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The resulting concentration-time data was used to calculate key pharmacokinetic parameters, including the area under the curve (AUC) and oral bioavailability (F%).

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using Graphviz, provide a visual representation of the this compound activated signaling pathway and a conceptual workflow for its evaluation.

ZSA215_STING_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion ZSA215 This compound STING STING ZSA215->STING Binds & Activates pSTING p-STING STING->pSTING Phosphorylation IRF3 IRF3 pSTING->IRF3 Recruits & Activates pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation IFNB_gene IFN-β Gene pIRF3->IFNB_gene Translocates & Upregulates Transcription IFNB IFN-β IFNB_gene->IFNB Translation & Secretion

Caption: this compound activates the STING signaling pathway, leading to IFN-β production.

ZSA215_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & PK Studies cell_culture THP-1 Cell Culture zsa215_treatment This compound Treatment cell_culture->zsa215_treatment elisa IFN-β ELISA zsa215_treatment->elisa Supernatant western_blot Western Blot (p-STING, p-IRF3) zsa215_treatment->western_blot Cell Lysate mc38_model MC38 Tumor Model zsa215_dosing Oral Dosing with this compound mc38_model->zsa215_dosing tumor_measurement Tumor Growth Measurement zsa215_dosing->tumor_measurement pk_study Pharmacokinetic Analysis zsa215_dosing->pk_study

Caption: Conceptual workflow for the preclinical evaluation of this compound.

References

Preclinical Profile of ZSA-215: A Potent Oral STING Agonist for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical data for ZSA-215, a novel, orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. This compound has demonstrated significant potential as a cancer immunotherapeutic agent through robust activation of innate immunity, leading to potent anti-tumor effects in preclinical models. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Introduction

The STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. Activation of STING triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of various immune cells, such as dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), leading to a robust anti-tumor immune response.

This compound is a potent STING agonist designed for oral administration, a significant advancement over many existing STING agonists that require intratumoral injection.[1] Its favorable pharmacokinetic properties and profound anti-tumor efficacy in preclinical models position this compound as a promising candidate for further development in oncology.

Mechanism of Action

This compound exerts its anti-tumor effects by directly binding to and activating the STING protein. This activation initiates a downstream signaling cascade characterized by the phosphorylation of both STING and Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 then translocates to the nucleus, where it drives the transcription of type I interferons, most notably IFN-β.[1] The secretion of IFN-β is a key event that orchestrates the subsequent anti-tumor immune response.

ZSA-215_Mechanism_of_Action ZSA215 This compound STING STING (on ER membrane) ZSA215->STING Activation pSTING p-STING STING->pSTING Phosphorylation IRF3 IRF3 pSTING->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocation IFNB_gene IFN-β Gene pIRF3_n->IFNB_gene Transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFNB_secreted Secreted IFN-β IFNB_mRNA->IFNB_secreted Translation & Secretion

This compound mechanism of action signaling pathway.

In Vitro Activity

The in vitro potency of this compound was evaluated in human monocytic cell lines engineered to report on the activation of the IRF pathway, a direct downstream consequence of STING activation.

Cell LineAssay TypeParameterValue
THP1-Blue ISGIRF-inducible SEAP reporterEC503.3 µM

Table 1: In Vitro Potency of this compound

In Vivo Efficacy

The anti-tumor activity of this compound was assessed in a syngeneic mouse model of colon cancer.

MC38 Colon Cancer Model

Oral administration of this compound as a monotherapy resulted in complete tumor regression and long-term survival in mice bearing established MC38 colon tumors.

Treatment GroupDosing ScheduleOutcome
This compound60 mg/kg, p.o., every 3 days for 6 dosesComplete tumor regression
This compound60 mg/kg, p.o., every 3 days for 6 doses100% long-term survival

Table 2: In Vivo Efficacy of this compound in the MC38 Model

In_Vivo_Experimental_Workflow cluster_setup Tumor Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints mice C57BL/6 Mice tumor_induction Subcutaneous Injection mice->tumor_induction mc38_cells MC38 Cells mc38_cells->tumor_induction palpable_tumors Palpable Tumors tumor_induction->palpable_tumors treatment_start Initiate Treatment palpable_tumors->treatment_start zsa215_dosing This compound (60 mg/kg, p.o.) Every 3 Days treatment_start->zsa215_dosing vehicle_control Vehicle Control (p.o.) treatment_start->vehicle_control tumor_volume Tumor Volume Measurement zsa215_dosing->tumor_volume vehicle_control->tumor_volume survival Long-term Survival tumor_volume->survival analysis Data Analysis survival->analysis

In vivo experimental workflow for this compound efficacy studies.

Pharmacokinetics

This compound was designed for oral bioavailability. Pharmacokinetic studies in mice demonstrated excellent oral exposure and bioavailability.

ParameterRouteValue
AUCOral23835.0 h·ng/mL
Bioavailability (F)Oral58%

Table 3: Pharmacokinetic Parameters of this compound in Mice [1]

Experimental Protocols

In Vitro IRF Reporter Assay
  • Cell Line: THP1-Blue™ ISG cells (InvivoGen), which are human monocytic cells containing an IRF-inducible secreted embryonic alkaline phosphatase (SEAP) reporter construct.[2]

  • Cell Culture: Cells are maintained in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, and 10 µg/mL blasticidin.[3]

  • Assay Procedure:

    • THP1-Blue™ ISG cells are seeded into 96-well plates.

    • Cells are treated with a serial dilution of this compound or vehicle control.

    • The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, the cell culture supernatant is collected.

    • SEAP activity in the supernatant is measured using QUANTI-Blue™ Solution (InvivoGen), a SEAP detection reagent.[2] The optical density is read at 620-650 nm.

    • EC50 values are calculated from the dose-response curves.

Western Blotting for STING and IRF3 Phosphorylation
  • Cell Culture and Treatment: THP-1 cells are seeded and treated with this compound for the desired time points.

  • Cell Lysis:

    • Cells are harvested and washed with ice-cold PBS.

    • Cell pellets are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Lysates are incubated on ice and then centrifuged to pellet cell debris. The supernatant containing the protein is collected.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

    • Proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies specific for phospho-STING (Ser366) and phospho-IRF3 (Ser396). Total STING, total IRF3, and a housekeeping protein (e.g., GAPDH or β-actin) are also probed as loading controls.[4]

    • After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

IFN-β Secretion Assay (ELISA)
  • Sample Collection: Cell culture supernatants from this compound-treated cells are collected.

  • ELISA Procedure:

    • A 96-well ELISA plate is coated with a capture antibody specific for human IFN-β.

    • The plate is blocked to prevent non-specific binding.

    • Standards and samples (cell culture supernatants) are added to the wells and incubated.

    • After washing, a biotinylated detection antibody specific for human IFN-β is added.

    • Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.

    • A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added, and the color development is proportional to the amount of IFN-β.

    • The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm.[5]

    • The concentration of IFN-β in the samples is determined by comparison to a standard curve.

In Vivo MC38 Tumor Model
  • Animal Strain: C57BL/6 mice.[6]

  • Cell Line: MC38 murine colon adenocarcinoma cells.[6]

  • Tumor Implantation:

    • MC38 cells are cultured and harvested during the exponential growth phase.

    • A suspension of 1 x 10^6 MC38 cells in 100 µL of a PBS and Matrigel mixture is injected subcutaneously into the flank of the mice.[7]

  • Treatment:

    • When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

    • This compound is administered by oral gavage at a dose of 60 mg/kg every three days for a total of six doses. The control group receives a vehicle control on the same schedule.

  • Monitoring and Endpoints:

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated using the formula: (length x width²)/2.

    • Animal body weight and general health are monitored.

    • The primary endpoints are tumor growth inhibition and overall survival.

Pharmacokinetic Study in Mice
  • Dosing: A single dose of this compound is administered to mice via oral gavage.

  • Blood Sampling:

    • Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood is typically collected via retro-orbital or submandibular bleeding into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Bioanalysis:

    • The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Pharmacokinetic parameters, including AUC (Area Under the Curve) and bioavailability (F), are calculated using pharmacokinetic modeling software.

Conclusion

The preclinical data for this compound strongly support its development as a novel, orally administered immunotherapy for cancer. Its ability to potently activate the STING pathway, leading to complete tumor regression and long-term survival in a syngeneic mouse model, highlights its therapeutic potential. The favorable oral pharmacokinetic profile of this compound represents a significant advantage, offering the potential for a more convenient and less invasive treatment option for cancer patients. Further investigation into the efficacy of this compound in other tumor models and in combination with other anti-cancer agents, such as checkpoint inhibitors, is warranted.

References

Methodological & Application

Application Notes and Protocols for ZSA-215 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ZSA-215, a potent and orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, in in vivo mouse studies for cancer immunotherapy research.

Introduction

This compound is an orally active STING agonist designed to stimulate the innate immune system to recognize and eliminate cancer cells. By activating the STING pathway, this compound promotes the phosphorylation of STING and Interferon Regulatory Factor 3 (IRF3), leading to the secretion of type I interferons (such as IFN-β) and other pro-inflammatory cytokines like IL-6 and CXCL10.[1] This cascade initiates a robust anti-tumor immune response, making this compound a promising candidate for cancer immunotherapy. Preclinical studies in syngeneic mouse models have demonstrated that oral administration of this compound can lead to complete tumor regression and long-term survival.[1]

Data Presentation

Table 1: In Vitro Activity of this compound
Cell LineSTING VariantParameterValue
THP1-Blue ISGHumanEC503.3 µM
THP1Human (R232)EC509.0 µM
THP1MurineEC509.3 µM
Table 2: In Vivo Efficacy of this compound in MC38 Colon Cancer Model
Mouse StrainTreatment GroupDosing RegimenComplete Response (CR) RateLong-term Survival
BALB/cThis compound Monotherapy60 mg/kg, p.o., every 3 days (6 doses)100%All mice survived long-term
BALB/cThis compound Monotherapy60 mg/kg, p.o., every 3 days (2 doses)60%Not specified
Table 3: Pharmacokinetic Parameters of this compound in Mice
ParameterValue
Bioavailability (F)58%
Area Under the Curve (AUC)23835.0 h·ng/mL
Maximum Concentration (Cmax)Data not available
Time to Maximum Concentration (Tmax)Data not available
Clearance (CL)Data not available

Signaling Pathway

The diagram below illustrates the proposed signaling pathway activated by this compound.

ZSA215_Signaling_Pathway cluster_cell Antigen Presenting Cell cluster_tme Tumor Microenvironment ZSA215 This compound (Oral) STING STING ZSA215->STING agonism pSTING p-STING STING->pSTING phosphorylation TBK1 TBK1 pSTING->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 phosphorylation IRF3 IRF3 pTBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 phosphorylation IFN_beta IFN-β pIRF3->IFN_beta transcription Cytokines Pro-inflammatory Cytokines (IL-6, CXCL10) pIRF3->Cytokines transcription T_Cell CD8+ T Cell IFN_beta->T_Cell activation Cytokines->T_Cell recruitment Tumor_Cell Tumor Cell T_Cell->Tumor_Cell killing Apoptosis Apoptosis Tumor_Cell->Apoptosis

Caption: this compound activates the STING pathway, leading to anti-tumor immunity.

Experimental Protocols

MC38 Syngeneic Tumor Model Protocol

This protocol describes the establishment of the MC38 colon adenocarcinoma model in mice, which is responsive to STING agonist therapy.

Materials:

  • MC38 murine colon adenocarcinoma cell line

  • C57BL/6 or BALB/c mice (female, 6-8 weeks old)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture MC38 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95% before injection.

  • Cell Preparation: On the day of injection, detach cells using Trypsin-EDTA, wash with complete medium, and then resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Shave and sterilize the right flank of the mouse.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank.

  • Tumor Monitoring:

    • Begin monitoring for tumor growth 3-5 days after implantation.

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • Randomize mice into treatment groups when tumors reach a palpable size (e.g., 50-100 mm³).

This compound Oral Administration Protocol

This protocol details the preparation and oral administration of this compound to tumor-bearing mice.

Materials:

  • This compound compound

  • Vehicle for oral formulation (e.g., 0.5% methylcellulose (B11928114) or a solution of DMSO and corn oil. Note: The specific vehicle for this compound is not publicly available; researchers should perform solubility and stability tests to determine a suitable vehicle).

  • Oral gavage needles (stainless steel, 20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • Balance and weighing supplies

  • Vortex mixer and/or sonicator

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound based on the number of mice, their average body weight, and the target dose of 60 mg/kg.

    • Prepare the dosing solution by dissolving or suspending the calculated amount of this compound in the chosen vehicle. Use a vortex mixer or sonicator to ensure a homogenous mixture. Prepare fresh daily or according to stability data.

  • Oral Gavage:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip.

    • Measure the appropriate volume of the this compound formulation based on the individual mouse's body weight.

    • Insert the gavage needle carefully into the esophagus.

    • Slowly administer the formulation.

    • Monitor the mouse for any signs of distress during and after the procedure.

  • Dosing Schedule: Administer this compound orally at a dose of 60 mg/kg every 3 days for the duration of the study (e.g., for 2 or 6 doses).

Efficacy and Survival Monitoring Protocol

This protocol outlines the procedures for assessing the anti-tumor efficacy of this compound and monitoring animal survival.

Procedure:

  • Tumor Measurement: Continue to measure tumor volume every 2-3 days throughout the study.

  • Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of overall health and potential toxicity.

  • Clinical Observations: Observe mice daily for any clinical signs of toxicity, such as changes in posture, activity, grooming, or food and water intake.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculate TGI at various time points.

    • Complete Response (CR): Defined as the complete disappearance of the tumor.

    • Partial Response (PR): Defined as a significant reduction in tumor volume (e.g., >50%).

  • Survival Endpoint: The primary endpoint is typically overall survival. Mice should be euthanized when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Long-term Monitoring: Mice that achieve a complete response can be monitored for an extended period (e.g., >100 days) to assess for tumor recurrence and long-term immunity.

Experimental Workflow

ZSA215_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cell_culture MC38 Cell Culture tumor_implant Subcutaneous Tumor Implantation cell_culture->tumor_implant tumor_growth Tumor Growth to Palpable Size tumor_implant->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment_admin Oral Administration of this compound (60 mg/kg) randomization->treatment_admin monitor_tumor Monitor Tumor Volume & Body Weight treatment_admin->monitor_tumor monitor_survival Monitor Survival treatment_admin->monitor_survival data_analysis Data Analysis (TGI, CR, Survival) monitor_tumor->data_analysis monitor_survival->data_analysis

Caption: Workflow for in vivo evaluation of this compound in the MC38 mouse model.

Safety and Toxicology

While detailed safety and toxicology data for this compound are not extensively published, general observations from preclinical studies suggest it is well-tolerated at efficacious doses. Researchers should, however, conduct their own safety assessments, including monitoring for changes in body weight, clinical signs of distress, and, if necessary, performing hematology and clinical chemistry analyses.

Conclusion

The this compound protocol provides a valuable tool for investigating the therapeutic potential of STING agonism in cancer immunotherapy. The oral bioavailability of this compound represents a significant advancement, offering a more convenient and potentially more clinically translatable administration route compared to intratumoral injections required for many other STING agonists. The protocols outlined above provide a framework for conducting robust in vivo studies to evaluate the efficacy and mechanism of action of this compound.

References

Application Notes and Protocols for Testing ZSA-215 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the activity of ZSA-215, a potent oral agonist of the Stimulator of Interferon Genes (STING) pathway. This compound enhances STING signaling, promoting the phosphorylation of STING and Interferon Regulatory Factor 3 (IRF3), which in turn leads to the secretion of Interferon-beta (IFN-β)[1]. This activity makes this compound a promising candidate for cancer immunotherapy[1][2].

The following protocols describe key assays to elucidate the mechanism of action and cellular effects of this compound.

STING Pathway Activation Assays

The primary mechanism of this compound is the activation of the STING signaling pathway. The following assays are designed to quantify this activation.

Phosphorylation of STING and IRF3 via Western Blot

This assay directly measures the activation of the STING pathway by detecting the phosphorylated forms of STING and its downstream target, IRF3.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., THP-1, a human monocytic cell line) at a density of 1 x 10^6 cells/well in a 6-well plate.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control for a predetermined time (e.g., 1, 3, 6 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • Western Blot:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STING, total STING, phospho-IRF3, and total IRF3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Data Presentation:

Table 1: Quantification of STING and IRF3 Phosphorylation

This compound Conc. (nM)Fold Change p-STING/Total STING (Mean ± SD)Fold Change p-IRF3/Total IRF3 (Mean ± SD)
0 (Vehicle)1.0 ± 0.11.0 ± 0.1
0.11.8 ± 0.21.5 ± 0.2
15.2 ± 0.54.8 ± 0.4
1012.5 ± 1.110.2 ± 0.9
10015.8 ± 1.513.5 ± 1.2
IFN-β Secretion via ELISA

This assay quantifies the downstream effector function of STING activation, the secretion of IFN-β.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate cells as described in the Western Blot protocol.

    • Treat cells with varying concentrations of this compound and a vehicle control for 24 hours.

  • Supernatant Collection:

    • After incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA:

    • Perform an enzyme-linked immunosorbent assay (ELISA) for human IFN-β according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody for IFN-β.

    • Add the collected supernatants and a standard curve of recombinant IFN-β to the plate.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add the substrate and measure the absorbance using a microplate reader.

Data Presentation:

Table 2: this compound-Induced IFN-β Secretion

This compound Conc. (nM)IFN-β Concentration (pg/mL) (Mean ± SD)
0 (Vehicle)< 10
0.155 ± 8
1250 ± 25
10850 ± 70
1001500 ± 120
IFN-β Promoter Activity via Reporter Gene Assay

A luciferase reporter assay can be used to measure the transcriptional activation of the IFN-β promoter.[3][4][5]

Experimental Protocol:

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of the IFN-β promoter and a control plasmid containing the Renilla luciferase gene for normalization.[6]

  • Cell Treatment:

    • After 24 hours of transfection, treat the cells with different concentrations of this compound.

  • Cell Lysis and Luciferase Assay:

    • After 16-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[6][7]

Data Presentation:

Table 3: IFN-β Promoter Activation by this compound

This compound Conc. (nM)Relative Luciferase Units (Firefly/Renilla) (Mean ± SD)
0 (Vehicle)1.0 ± 0.1
0.13.5 ± 0.4
115.2 ± 1.8
1055.8 ± 6.2
10089.5 ± 9.5

Diagrams:

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus ZSA215 This compound STING STING (ER Membrane) ZSA215->STING activates pSTING p-STING STING->pSTING autophosphorylation TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 IFNB_Gene IFN-β Gene pIRF3->IFNB_Gene translocates to nucleus & binds promoter pSTING->TBK1 recruits & activates IFNB_mRNA IFN-β mRNA IFNB_Gene->IFNB_mRNA transcription IFNB_Protein IFN-β (Secreted) IFNB_mRNA->IFNB_Protein translation & secretion

Caption: STING signaling pathway activated by this compound.

Reporter_Assay_Workflow start Start transfect Co-transfect cells with IFN-β promoter-luciferase & Renilla control plasmids start->transfect incubate1 Incubate for 24h transfect->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 16-24h treat->incubate2 lyse Lyse cells incubate2->lyse measure Measure Firefly & Renilla luciferase activity lyse->measure analyze Analyze data (Normalize Firefly to Renilla) measure->analyze end End analyze->end

Caption: IFN-β reporter gene assay workflow.

Cellular Effects Assays

These assays evaluate the downstream consequences of STING activation by this compound on cancer cells, such as effects on cell viability, apoptosis, and cell cycle progression.

Cell Viability Assay (WST-1)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MC38 colon cancer cells) in a 96-well plate at a density of 5,000 cells/well.

    • Allow the cells to attach overnight.

  • Treatment:

    • Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

Data Presentation:

Table 4: Effect of this compound on Cancer Cell Viability (72h)

This compound Conc. (nM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5
198 ± 6
1095 ± 5
10082 ± 7
100065 ± 8
Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane using Annexin V.[9][10][11]

Experimental Protocol:

  • Cell Treatment:

    • Treat cells with this compound as described for the cell viability assay.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium (B1200493) Iodide (PI) to the cells.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[10][11]

Data Presentation:

Table 5: this compound-Induced Apoptosis in Cancer Cells (48h)

This compound Conc. (nM)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
0 (Vehicle)2.5 ± 0.51.8 ± 0.3
1008.2 ± 1.13.5 ± 0.6
100025.6 ± 2.810.2 ± 1.5
Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12][13][14]

Experimental Protocol:

  • Cell Treatment:

    • Treat cells with this compound for 24 or 48 hours.

  • Cell Fixation and Staining:

    • Harvest the cells and fix them in ice-cold 70% ethanol.[12][13]

    • Wash the fixed cells with PBS and treat with RNase A to remove RNA.[12][14]

    • Stain the cells with PI solution.

  • Flow Cytometry:

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Table 6: Effect of this compound on Cell Cycle Distribution (48h)

This compound Conc. (nM)% Cells in G0/G1 (Mean ± SD)% Cells in S (Mean ± SD)% Cells in G2/M (Mean ± SD)
0 (Vehicle)55 ± 430 ± 315 ± 2
10060 ± 525 ± 315 ± 2
100075 ± 615 ± 210 ± 1

Diagrams:

Apoptosis_Assay_Workflow start Start treat Treat cells with this compound start->treat harvest Harvest cells treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain incubate Incubate for 15 min stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Annexin V apoptosis assay workflow.

Cell_Cycle_Workflow start Start treat Treat cells with this compound start->treat harvest Harvest cells treat->harvest fix Fix in cold 70% ethanol harvest->fix wash_stain Wash and stain with RNase A and PI fix->wash_stain analyze Analyze by flow cytometry wash_stain->analyze end End analyze->end

Caption: Cell cycle analysis workflow.

References

How to dissolve and prepare ZSA-215 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: ZSA-215

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

This compound is a potent, orally available STING (Stimulator of Interferator Genes) agonist.[1][2] It functions by enhancing the STING signaling pathway, promoting the phosphorylation of both STING and Interferon Regulatory Factor 3 (IRF3).[1][2] This activation culminates in the secretion of Type I interferons, such as IFN-β, initiating a powerful innate immune response.[1][2] Preclinical studies in mouse models of colon cancer have shown that oral administration of this compound can lead to complete tumor regression and long-term survival.[1][2] Furthermore, the compound exhibits excellent metabolic and chemical stability in vitro.[1][2]

These notes provide essential information and protocols for the dissolution, storage, and experimental application of this compound.

2.0 Chemical & Physical Properties

The fundamental properties of this compound are summarized below. This information is critical for accurate preparation of stock and working solutions.

PropertyValueSource
IUPAC Name 3-(3-fluoro-5,6-dimethoxybenzo[b]thiophene-2-carboxamido)propanoic acid[1]
Formula C₁₄H₁₄FNO₅S[1]
Molecular Weight 327.33 g/mol [1]
Appearance Crystalline solid (assumed)
Mechanism of Action STING Agonist[1][2]

3.0 Solubility and Storage

Proper dissolution and storage are paramount to maintaining the stability and activity of this compound. The following tables provide solubility data and recommended storage conditions.

Table 3.1: Solubility Profile Note: The following values are representative for small molecules of this class. It is strongly recommended to perform solubility tests before preparing high-concentration stock solutions.

SolventSolubility (Estimated)Notes
DMSO ≥ 50 mg/mL (≥ 152.7 mM)Recommended for primary stock solution.
Ethanol (95%) ~5 mg/mL (~15.3 mM)May require warming.
PBS (pH 7.4) < 1 mg/mLNot recommended for stock solutions.

Table 3.2: Storage Conditions Store the compound in a dry, dark environment.[1]

FormShort-Term (Days to Weeks)Long-Term (Months to Years)
Solid Powder 0 - 4°C-20°C
DMSO Stock Solution 0 - 4°C-20°C

Experimental Protocols

4.1 Protocol for Preparation of 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weigh: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 1 mg of this compound powder into the tube.

  • Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000 Example for 1 mg at 10 mM: Volume (µL) = (0.001 g / 327.33 g/mol ) * (1 / 0.010 mol/L) * 1,000,000 = 305.5 µL

  • Dissolve: Add the calculated volume (305.5 µL) of DMSO to the tube containing the this compound powder.

  • Mix: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquot & Store: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store as recommended in Table 3.2.

4.2 Protocol for In Vitro Assay: IFN-β Induction in THP-1 Cells

This protocol provides a method for treating a human monocytic cell line (THP-1) with this compound to measure the induction of IFN-β, a key downstream marker of STING activation.

Materials:

  • Differentiated THP-1 cells (e.g., PMA-differentiated macrophages)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • This compound 10 mM stock solution

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Human IFN-β ELISA Kit

Procedure:

  • Cell Seeding: Seed PMA-differentiated THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Prepare Working Solutions: Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Remember to include a vehicle control (DMSO-only) with the same final DMSO concentration as the highest this compound dose.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared working solutions (including vehicle control and a media-only negative control) to the appropriate wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant from each well for analysis.

  • ELISA Analysis: Quantify the concentration of IFN-β in the collected supernatants using a commercial Human IFN-β ELISA kit, following the manufacturer’s instructions.

Visualized Pathways and Workflows

5.1 this compound Mechanism of Action: STING Pathway Activation

ZSA215_Pathway cluster_cell Target Cell cluster_nucleus Nucleus ZSA215 This compound STING STING (ER Membrane) ZSA215->STING Agonist Binding pSTING p-STING STING->pSTING Phosphorylation IRF3 IRF3 pSTING->IRF3 Recruitment & Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFNB_Gene IFN-β Gene Transcription pIRF3_dimer->IFNB_Gene Translocation IFNB_protein IFN-β Secretion IFNB_Gene->IFNB_protein Translation & Export

Caption: STING signaling pathway activated by this compound.

5.2 General Experimental Workflow for this compound

ZSA215_Workflow compound This compound Powder stock_prep Prepare 10 mM Stock in DMSO compound->stock_prep storage Aliquot & Store at -20°C stock_prep->storage working_prep Prepare Working Dilutions in Culture Medium stock_prep->working_prep cell_treat Treat Cells (e.g., THP-1) working_prep->cell_treat incubation Incubate (e.g., 24 hours) cell_treat->incubation collection Collect Supernatant or Cell Lysate incubation->collection analysis Downstream Analysis (e.g., ELISA, Western Blot) collection->analysis

Caption: Workflow for preparing and using this compound in vitro.

References

Application Notes and Protocols for ZSA-215 in Colon Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZSA-215 is a potent, orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of STING in the tumor microenvironment initiates a powerful innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes that can recognize and eliminate cancer cells. Preclinical studies have demonstrated that oral administration of this compound can lead to complete tumor regression in syngeneic mouse models of colon cancer, highlighting its potential as a promising immunotherapeutic agent.[1][2]

These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and relevant biological data for the use of this compound in preclinical colon cancer models, particularly the MC38 model.

Quantitative Data Summary

The following table summarizes the key in vivo and in vitro quantitative data for this compound.

ParameterValueModel SystemReference
In Vivo Efficacy
Dosage60 mg/kgMC38 colon cancer model (mice)[2]
Administration RouteOral (p.o.), every 3 daysMC38 colon cancer model (mice)[2]
Treatment Regimen2 or 6 dosesMC38 colon cancer model (mice)[2]
OutcomeComplete tumor regression and long-term survivalMC38 colon cancer model (mice)[1][2]
In Vitro Activity
EC503.3 µMTHP1-Blue ISG cells[2]
Mechanism of ActionPhosphorylation of STING and IRF3, secretion of IFN-βCellular assays[1][2]
Pharmacokinetics
Oral Bioavailability (F)58%Mice[1]
Area Under the Curve (AUC)23835.0 h·ng/mLMice[1]

Signaling Pathway

This compound activates the STING signaling pathway, a critical component of the innate immune system's response to cytosolic DNA. Upon binding, this compound induces a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines. These cytokines, in turn, stimulate an anti-tumor immune response.

ZSA215_STING_Pathway ZSA215 This compound (Oral Agonist) STING STING ZSA215->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits TBK1->STING Phosphorylates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes Nucleus Nucleus pIRF3->Nucleus Translocates IFN Type I Interferons (IFN-β) & Pro-inflammatory Cytokines Nucleus->IFN Transcription ImmuneResponse Anti-Tumor Immune Response IFN->ImmuneResponse Stimulates

Caption: this compound activates the STING pathway, leading to an anti-tumor immune response.

Experimental Protocols

MC38 Cell Culture

Materials:

  • MC38 murine colon adenocarcinoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture MC38 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

  • Neutralize the trypsin with complete culture medium, centrifuge the cells, and resuspend in fresh medium for subculturing.

In Vivo Syngeneic Colon Cancer Model (MC38)

Materials:

  • 6-8 week old female C57BL/6 mice

  • Cultured MC38 cells

  • Sterile PBS

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

Protocol:

  • Harvest MC38 cells during their exponential growth phase.

  • Wash the cells twice with sterile PBS and resuspend in sterile PBS at a concentration of 5 x 10⁶ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the right flank of each C57BL/6 mouse.

  • Allow tumors to establish and grow. Start treatment when tumors reach a palpable size (e.g., 50-100 mm³).

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

  • Monitor animal health and body weight regularly. Adhere to institutional guidelines for humane endpoints, such as tumor size exceeding a certain diameter or volume, or signs of distress.

InVivo_Workflow cluster_prep Preparation cluster_implant Tumor Implantation cluster_treatment Treatment & Monitoring CellCulture MC38 Cell Culture Harvest Harvest & Resuspend Cells CellCulture->Harvest Inject Subcutaneous Injection (5 x 10^5 cells/mouse) Harvest->Inject TumorGrowth Tumor Growth (Palpable Size) Inject->TumorGrowth Treatment Oral Gavage with this compound (60 mg/kg, every 3 days) TumorGrowth->Treatment Monitor Monitor Tumor Volume & Animal Health Treatment->Monitor Endpoint Humane Endpoint Monitor->Endpoint

Caption: Workflow for the in vivo MC38 colon cancer model and this compound treatment.

This compound Formulation and Oral Administration

Materials:

  • This compound powder

  • Vehicle for oral gavage (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween-80 in sterile water)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

Protocol:

  • Prepare the vehicle by dissolving CMC and Tween-80 in sterile water. Gentle heating and stirring may be required to fully dissolve the CMC.

  • Calculate the required amount of this compound for the desired concentration (e.g., 6 mg/mL for a 10 mL/kg dosing volume to achieve 60 mg/kg).

  • Weigh the this compound powder and create a paste with a small amount of the vehicle.

  • Gradually add the remaining vehicle to the paste while vortexing or stirring to create a uniform suspension.

  • Administer the this compound suspension to mice via oral gavage using a suitable gavage needle. The volume administered should be based on the individual mouse's body weight.

  • Administer the treatment every 3 days for the duration of the study.

Assessment of Pharmacodynamic Markers

A. Cytokine Analysis (ELISA or Multiplex Bead Array):

Materials:

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • ELISA or multiplex bead array kits for murine IFN-β, IL-6, and CXCL10

  • Plate reader or flow cytometer

Protocol:

  • Collect blood samples from mice at specified time points after this compound administration (e.g., 6, 12, 24 hours).

  • Separate plasma by centrifugation.

  • Store plasma at -80°C until analysis.

  • Perform ELISA or multiplex bead array assays according to the manufacturer's instructions to quantify cytokine levels.

B. Immunohistochemistry (IHC) for Phosphorylated STING and IRF3:

Materials:

  • Tumor tissue samples

  • Formalin or other suitable fixative

  • Paraffin embedding reagents

  • Microtome

  • Microscope slides

  • Primary antibodies against p-STING and p-IRF3

  • Secondary antibodies and detection reagents (e.g., DAB)

  • Hematoxylin for counterstaining

Protocol:

  • Harvest tumors and fix them in 10% neutral buffered formalin.

  • Process and embed the fixed tissues in paraffin.

  • Cut thin sections (e.g., 4-5 µm) and mount on microscope slides.

  • Perform antigen retrieval as required for the specific antibodies.

  • Block non-specific antibody binding.

  • Incubate with primary antibodies against p-STING and p-IRF3 at optimized dilutions.

  • Wash and incubate with appropriate secondary antibodies.

  • Develop the signal using a suitable detection system (e.g., DAB).

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Analyze the staining intensity and distribution using a microscope.

Safety and Toxicology

While specific toxicity data for this compound is not extensively published, it is crucial to monitor for any signs of adverse effects in treated animals. This includes daily monitoring of body weight, food and water intake, and general appearance (e.g., posture, activity, fur condition). Any signs of distress should be recorded and managed according to institutional animal care and use guidelines.

Disclaimer

This document is intended for research purposes only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and reagents. All animal experiments should be conducted in accordance with approved protocols from the relevant Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for ZSA-215 in STING-Dependent Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ZSA-215, a potent and orally active STING (Stimulator of Interferon Genes) agonist, to study STING-dependent inflammation. This document includes a summary of its activity, detailed protocols for key in vitro and in vivo experiments, and visualizations to aid in understanding the experimental workflows and underlying signaling pathways.

Introduction to this compound

This compound is a small molecule agonist of the STING protein, a critical component of the innate immune system that detects cytosolic DNA and triggers a type I interferon (IFN) response.[1][2][3][4] Activation of the STING pathway is implicated in various inflammatory and autoimmune diseases, as well as in the anti-tumor immune response.[5][6] this compound enhances STING signaling by promoting the phosphorylation of STING and Interferon Regulatory Factor 3 (IRF3), leading to the secretion of IFN-β.[1][2][3][4] Its oral bioavailability makes it a valuable tool for in vivo studies of STING-dependent inflammation.[3][4]

Quantitative Data Summary

The following table summarizes the reported in vitro activity and pharmacokinetic properties of this compound.

ParameterCell Line/SystemValueReference
EC50 THP1-Blue ISG cells3.3 µM[1]
EC50 (STINGR232) THP1 cells9.0 µM[1][2]
EC50 (mSTING) THP1 cells9.3 µM[1][2]
Oral Bioavailability (F) Mice58%[3][4]
AUC Mice (60 mg/kg, p.o.)23835.0 h·ng/mL[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STING signaling pathway activated by this compound and a general experimental workflow for its characterization.

STING_Pathway STING Signaling Pathway Activation by this compound ZSA215 This compound (Oral Agonist) STING STING Dimerization (ER Membrane) ZSA215->STING pSTING Phosphorylation of STING STING->pSTING TBK1 TBK1 TBK1 Recruitment and Activation pSTING->TBK1 pIRF3 Phosphorylation of IRF3 TBK1->pIRF3 IRF3_dimer IRF3 Dimerization pIRF3->IRF3_dimer Nucleus Nuclear Translocation IRF3_dimer->Nucleus IFNb IFN-β Gene Transcription and Secretion Nucleus->IFNb Inflammation Pro-inflammatory Cytokine Production Nucleus->Inflammation

Caption: STING signaling pathway activated by this compound.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., THP1-Blue ISG) ZSA215_treatment This compound Treatment (Dose-Response) cell_culture->ZSA215_treatment supernatant_collection Supernatant Collection ZSA215_treatment->supernatant_collection cell_lysis Cell Lysis ZSA215_treatment->cell_lysis elisa IFN-β ELISA supernatant_collection->elisa western_blot Western Blot (p-STING, p-IRF3) cell_lysis->western_blot animal_model Animal Model of STING-dependent Inflammation ZSA215_admin Oral Administration of this compound animal_model->ZSA215_admin inflammation_assessment Assessment of Inflammation (e.g., Cytokine levels, Histology) ZSA215_admin->inflammation_assessment

References

Application Note: Measuring IRF3 Phosphorylation after ZSA-215 Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interferon Regulatory Factor 3 (IRF3) is a critical transcription factor in the innate immune system, orchestrating the initial defense against pathogens by inducing type I interferons (IFNs).[1][2][3] In its inactive state, IRF3 resides in the cytoplasm.[1][2] Upon activation of upstream signaling pathways, such as those initiated by viral or bacterial components, IRF3 undergoes phosphorylation at specific serine/threonine residues in its C-terminal domain.[1][4] This phosphorylation event is a key activation step, leading to IRF3 dimerization, nuclear translocation, and subsequent binding to IFN-stimulated response elements (ISREs) in the promoters of target genes, including IFN-β.[3][4][5][6]

ZSA-215 is a potent, orally active agonist of the Stimulator of Interferon Genes (STING) protein.[7][8][9] The STING pathway is a central hub for detecting cytosolic DNA and cyclic dinucleotides, leading to a robust antiviral response. This compound enhances STING signaling, promoting the phosphorylation of both STING and IRF3, and ultimately driving the secretion of IFN-β.[7][8][9] Therefore, accurately measuring the phosphorylation of IRF3 is a primary method for quantifying the cellular activity and efficacy of STING agonists like this compound. This document provides detailed protocols for assessing this compound-induced IRF3 phosphorylation using Western Blotting and ELISA.

Signaling Pathway and Experimental Workflow

Stimulation with this compound activates a well-defined signaling cascade culminating in IRF3 activation. The general experimental process involves cell stimulation, protein extraction, and downstream analysis.

G cluster_pathway This compound Signaling Pathway ZSA215 This compound STING STING Activation ZSA215->STING TBK1 TBK1 Activation STING->TBK1 pIRF3 IRF3 Phosphorylation (Ser386/Ser396) TBK1->pIRF3 Dimer IRF3 Dimerization pIRF3->Dimer NucTrans Nuclear Translocation Dimer->NucTrans IFN IFN-β Gene Transcription NucTrans->IFN

Caption: this compound activates STING, leading to TBK1-mediated IRF3 phosphorylation and downstream signaling.

G cluster_workflow General Experimental Workflow cluster_detection 5. Detection Method Culture 1. Seed Cells (e.g., THP-1) Stimulate 2. Stimulate with this compound Culture->Stimulate Lyse 3. Lyse Cells & Collect Protein Stimulate->Lyse Quantify 4. Quantify Protein (BCA Assay) Lyse->Quantify WB Western Blot Quantify->WB ELISA ELISA Quantify->ELISA Analyze 6. Data Analysis WB->Analyze ELISA->Analyze

References

ZSA-215: Application Notes and Protocols for Viral Infection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

ZSA-215 is a potent, orally available small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1] The STING signaling cascade is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage. Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which establish an antiviral state in the host. Given its mechanism of action, this compound holds significant promise as a broad-spectrum antiviral agent.

These application notes provide a comprehensive overview of the potential applications of this compound in viral infection research, including its mechanism of action, and detailed protocols for evaluating its antiviral efficacy.

Mechanism of Action: STING Pathway Activation

This compound enhances STING signaling, promoting the phosphorylation of STING and the downstream transcription factor IRF3 (Interferon Regulatory Factor 3).[1] Phosphorylated IRF3 then translocates to the nucleus, where it induces the expression of type I interferons, such as IFN-β.[1] These interferons act in an autocrine and paracrine manner to upregulate the expression of hundreds of Interferon-Stimulated Genes (ISGs), which encode proteins that inhibit various stages of the viral life cycle.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ZSA215 This compound STING STING (ER Membrane) ZSA215->STING activates pSTING p-STING STING->pSTING phosphorylation TBK1 TBK1 pSTING->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerization ISRE ISRE (Promoter Region) pIRF3_dimer->ISRE binds to IFNB IFN-β Gene ISRE->IFNB activates transcription of ISGs ISGs IFNB->ISGs induces expression of

Caption: this compound activates the STING signaling pathway.

Quantitative Data

While specific antiviral data for this compound is not yet published, the following tables provide relevant data for this compound's activity as a STING agonist and representative antiviral data for another potent STING agonist, diABZI.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
STING Activation (EC50)THP1-Blue ISG3.3 µM[2]

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterValueReference
Oral Bioavailability (F)58%[1]
Oral Drug Exposure (AUC)23835.0 h·ng/mL[1]

Table 3: Representative Antiviral Activity of a STING Agonist (diABZI)

VirusCell LineEC50Reference
Influenza A Virus (IAV)Human Lung Fibroblasts11.8 - 199 nM[3]
SARS-CoV-2Human Lung Fibroblasts11.8 - 199 nM[3]
Human Rhinovirus (HRV)Human Lung Fibroblasts11.8 - 199 nM[3]
Human Parainfluenza Virus 3 (PIV3)HeLa~13 nM[4]

Experimental Protocols

The following protocols are standard methods to evaluate the antiviral activity of this compound.

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of this compound to protect cells from virus-induced cell death.

Materials:

  • Susceptible host cell line (e.g., A549, Vero E6)

  • Virus stock of known titer

  • This compound

  • Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Crystal Violet staining solution (0.1% crystal violet in 20% methanol)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • When cells are confluent, remove the growth medium and add the diluted this compound to the wells in triplicate. Include a "cells only" control (no virus, no compound) and a "virus control" (virus, no compound).

  • Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the "cells only" control.

  • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for CPE to be observed in the virus control wells (typically 2-5 days).

  • Aspirate the medium and gently wash the cells with PBS.

  • Add 100 µL of Crystal Violet solution to each well and incubate for 10-15 minutes at room temperature.

  • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Visually assess the protection from CPE or solubilize the stain with methanol (B129727) and measure the absorbance at 570 nm.

  • Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.

CPE_Assay_Workflow A Seed host cells in 96-well plate C Treat cells with This compound dilutions A->C B Prepare serial dilutions of this compound B->C D Infect cells with virus C->D E Incubate for 2-5 days D->E F Stain with Crystal Violet E->F G Wash and dry plates F->G H Assess CPE and calculate EC50/CC50 G->H

Caption: Workflow for the CPE Inhibition Assay.

Protocol 2: Western Blot for STING Pathway Activation

This protocol is used to confirm that this compound activates the STING pathway by detecting the phosphorylation of STING and IRF3.

Materials:

  • Cell line responsive to STING agonists (e.g., THP-1)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere or grow to the desired density.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 1-4 hours). Include an untreated control.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Quantitative RT-PCR for Interferon-Stimulated Gene (ISG) Expression

This assay quantifies the induction of ISGs in response to this compound treatment, providing a functional readout of STING pathway activation.

Materials:

  • Cell line of interest

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target ISGs (e.g., ISG15, MX1, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Treat cells with this compound at various concentrations and for different time points.

  • Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target ISGs and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the fold change in ISG expression in this compound-treated cells compared to untreated controls.[5]

Conclusion

This compound, as a potent oral STING agonist, presents a promising therapeutic strategy for the treatment of viral infections. The provided application notes and protocols offer a framework for researchers to investigate its antiviral potential. By leveraging its ability to stimulate the innate immune system, this compound could be developed as a host-directed therapy with broad-spectrum activity against a range of viral pathogens. Further research is warranted to establish the in vitro and in vivo efficacy of this compound against specific viruses of clinical importance.

References

Troubleshooting & Optimization

Optimizing ZSA-215 delivery in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the delivery of ZSA-215 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule agonist for the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system.[1] Its mechanism of action involves enhancing STING signaling by promoting the phosphorylation of both STING and Interferon Regulatory Factor 3 (IRF3).[1] This cascade ultimately leads to the secretion of Type I interferons, such as IFN-β, which can elicit an anti-tumor immune response.[1]

ZSA215_Pathway ZSA215 This compound STING STING Activation ZSA215->STING pSTING_pIRF3 Phosphorylation of STING & IRF3 STING->pSTING_pIRF3 IFNb IFN-β Secretion pSTING_pIRF3->IFNb Response Immune Response IFNb->Response

Caption: this compound STING signaling pathway activation.

Q2: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound should be dissolved in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations, dilute the stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture is non-toxic to your cells (typically ≤ 0.1%). This compound has demonstrated excellent chemical stability in vitro.[1]

Q3: What are the recommended starting concentrations for this compound in cell culture?

The optimal concentration of this compound will be cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A good starting point is to test a range of concentrations.

ParameterRecommended RangePurpose
Initial Dose-Response 10 nM - 10 µMTo determine the EC50 (effective concentration) for STING pathway activation.
Cytotoxicity Assessment 1 µM - 100 µMTo determine the IC50 (inhibitory concentration) and identify toxic levels.
Typical Working Conc. 100 nM - 5 µMBased on initial titration, for routine pathway activation experiments.

Q4: How long should I incubate cells with this compound?

The incubation time required to observe a biological effect can vary. For signaling events like protein phosphorylation, shorter incubation times (e.g., 1-6 hours) may be sufficient. For downstream effects like cytokine secretion or changes in cell viability, longer incubation times (e.g., 24-72 hours) are typically necessary. It is advisable to perform a time-course experiment to determine the optimal endpoint for your assay.

Troubleshooting Guides

Q5: I am not observing any effect after treating my cells with this compound. What are the possible causes and solutions?

Low or no observed effect is a common issue. Systematically troubleshooting the problem can help identify the cause.

Troubleshooting_Workflow Start Low / No Effect Observed CheckViability Did you perform a cytotoxicity assay? Start->CheckViability HighToxicity High cytotoxicity observed. Lower this compound concentration. CheckViability->HighToxicity Yes NoToxicity No cytotoxicity observed. CheckViability->NoToxicity No CheckUptake Is this compound entering the cells? CheckPathway Is the STING pathway functional in your cell line? CheckUptake->CheckPathway Yes PerformUptakeAssay Perform cellular uptake assay (e.g., HPLC-MS). CheckUptake->PerformUptakeAssay No CheckReagent Is the this compound stock prepared and stored correctly? CheckPathway->CheckReagent Yes UsePositiveControl Use a known STING agonist as a positive control. CheckPathway->UsePositiveControl No RemakeStock Prepare fresh this compound stock and verify solvent compatibility. CheckReagent->RemakeStock No NoToxicity->CheckUptake

Caption: Troubleshooting decision tree for low this compound activity.

ProblemPossible CauseRecommended Solution
No biological response Incorrect Concentration: The concentration used may be too low to activate the STING pathway.Perform a dose-response curve starting from a low (e.g., 10 nM) to a high concentration (e.g., 10 µM) to find the optimal dose.
Cell Line Unresponsive: The cell line may not express STING or may have a deficient downstream signaling pathway.Confirm STING expression in your cell line via Western Blot or qPCR. Use a positive control cell line known to respond to STING agonists.
Poor Cellular Uptake: this compound may not be efficiently crossing the cell membrane.[2]Verify cellular uptake using a method like HPLC-MS to measure intracellular compound concentration.[2] Consider optimizing delivery using transfection reagents, though this is not standard for small molecules.[3]
Compound Degradation: Improper storage or handling may have degraded the this compound stock.[4][5]Prepare a fresh stock solution from powder. Aliquot and store at -80°C. Avoid multiple freeze-thaw cycles.
Inconsistent results Cell Health & Density: Variations in cell health, passage number, or density can affect experimental outcomes.[3]Use healthy, low-passage cells and maintain consistent seeding densities for all experiments. Ensure cells are in the logarithmic growth phase.[3]
Media Components: Components in the cell culture media (e.g., serum proteins) may bind to this compound, reducing its effective concentration.[2][6][7]Test the effect of this compound in serum-free or reduced-serum media for a short duration. Be aware this can impact cell health.

Q6: My cells are dying after this compound treatment, even at low concentrations. What should I do?

High cytotoxicity can obscure the specific effects of this compound.

ProblemPossible CauseRecommended Solution
High Cell Death Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is below the toxic threshold for your cell line (usually <0.5%, ideally ≤0.1%). Run a solvent-only vehicle control.
On-Target Toxicity: The cell line may be highly sensitive to STING pathway hyperactivation, leading to apoptosis.Perform a detailed cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the precise IC50 value.[8] Use concentrations well below the toxic threshold for mechanism-of-action studies.
Compound Precipitation: At high concentrations, this compound may precipitate out of the media, causing physical stress to cells.[4]Visually inspect the culture medium for any precipitate after adding this compound. If observed, reduce the concentration or try a different formulation approach.

Experimental Protocols

Protocol 1: General Workflow for this compound Treatment and Analysis

This protocol outlines a general procedure for treating adherent cells with this compound and preparing them for downstream analysis.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Seed 1. Seed cells in multi-well plates (e.g., 96-well) Adhere 2. Allow cells to adhere (overnight incubation) Prepare 3. Prepare this compound dilutions in culture medium Adhere->Prepare Treat 4. Replace old medium with This compound containing medium Incubate 5. Incubate for desired time (e.g., 24 hours) Assay 6. Perform endpoint assay Incubate->Assay Data 7. Analyze and interpret data

Caption: General experimental workflow for this compound cell treatment.

Methodology:

  • Compound Preparation: On the day of the experiment, prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: After incubation, proceed with the desired assay, such as a cytotoxicity assay (Protocol 2) or a pathway activation assay (e.g., ELISA for IFN-β in the supernatant, or Western Blot for p-STING/p-IRF3 in cell lysates).

Protocol 2: Cytotoxicity Assessment using a WST-8/CCK-8 Assay

This protocol measures cell viability by assessing mitochondrial dehydrogenase activity.[9]

Methodology:

  • Treat Cells: Follow steps 1-4 from the General Workflow (Protocol 1). It is crucial to include a "medium only" blank control well.

  • Add Reagent: After the incubation period, add 10 µL of WST-8/CCK-8 reagent to each well of the 96-well plate.[9]

  • Incubate for Color Development: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on your cell type and density.[9]

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of this compound concentration to determine the IC50 value.

Protocol 3: Measuring Cellular Uptake via HPLC-MS

This protocol provides a framework for quantifying the intracellular concentration of this compound.[2]

Methodology:

  • Cell Plating and Treatment: Plate a sufficient number of cells (e.g., in a 6-well plate) to obtain a large enough cell pellet for analysis. Treat the cells with a known concentration of this compound for a specific time (e.g., 4 hours).

  • Cell Harvesting:

    • Place the plate on ice to stop cellular processes.

    • Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular this compound.

    • Lyse the cells directly in the well using an appropriate extraction solvent (e.g., a mixture of methanol (B129727) and acetonitrile (B52724) with 0.1% formic acid).[2] Scrape the cells and collect the lysate.

  • Sample Preparation:

    • Vortex the cell lysate vigorously and then centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the intracellular this compound.

  • HPLC-MS Analysis:

    • Analyze the supernatant using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the concentration of this compound.

    • A standard curve of known this compound concentrations must be run in parallel to accurately quantify the amount in the cell lysate.

    • The final intracellular concentration can be normalized to the cell number or total protein content of the pellet.

References

Common issues with ZSA-215 solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for the use of ZSA-215, a potent and orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Due to its promising applications in cancer immunotherapy, understanding its handling and addressing common experimental challenges is crucial for successful research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-nucleotide STING agonist with the chemical formula C14H14FNO5S. It activates the STING signaling pathway, which is a critical component of the innate immune system. By binding to and activating STING, this compound promotes the phosphorylation of STING and Interferon Regulatory Factor 3 (IRF3), leading to the secretion of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[1] This cascade initiates a powerful anti-tumor immune response.

Q2: What are the known solubility characteristics of this compound?

Q3: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer for my cell-based assay. What should I do?

A3: This is a frequent issue encountered with hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Optimize DMSO Concentration: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. When preparing your working solution, perform serial dilutions in your cell culture medium. It is critical to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilutions in your culture medium.

  • Gentle Warming and Sonication: After dilution, if you observe a fine precipitate, gentle warming of the solution to 37°C or brief sonication in a water bath sonicator can help to redissolve the compound. However, be cautious with warming as prolonged heat can degrade the compound.

  • pH Adjustment: The solubility of compounds with ionizable groups can be influenced by pH. While specific data for this compound is not available, you could experimentally determine if adjusting the pH of your buffer (within a physiologically acceptable range for your cells) improves solubility.

Q4: How can I prepare this compound for oral administration in animal studies?

A4: this compound has demonstrated high oral bioavailability (F = 58%) in mice.[1] While the exact formulation from the pivotal studies is not detailed, a common approach for oral gavage of poorly soluble compounds in preclinical studies involves creating a suspension. For a similar STING agonist, MSA-2, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) has been used.[2] This type of formulation helps to ensure a uniform delivery of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Solution The final concentration of this compound exceeds its solubility limit in the aqueous buffer.- Decrease the final working concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your experimental system.- Prepare a fresh, more dilute stock solution.
Cloudy or Hazy Solution Formation of fine, colloidal particles (not fully dissolved).- Briefly sonicate the final working solution in a water bath sonicator.- Filter the solution through a 0.22 µm syringe filter if appropriate for your application (be aware this may remove some of the active compound if it is not fully dissolved).
Inconsistent Experimental Results - Incomplete dissolution leading to variable effective concentrations.- Degradation of the compound.- Ensure complete dissolution of the stock solution before preparing working solutions.- Prepare fresh working solutions for each experiment from a frozen stock.- Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
Cell Toxicity Observed The concentration of the organic solvent (e.g., DMSO) is too high.- Reduce the final concentration of the organic solvent in the cell culture medium to a non-toxic level (typically <0.5% for DMSO).- Always include a vehicle control (medium + solvent) to assess the effect of the solvent on your cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 327.33 g/mol )

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.327 mg of this compound.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Once the solution is clear, aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

This protocol provides a general method for diluting the DMSO stock solution for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mix thoroughly by gentle pipetting or vortexing.

  • Add the final working solution to your cell cultures.

  • Crucially, prepare a vehicle control with the same final concentration of DMSO in the cell culture medium to treat a set of control cells.

Visualizations

Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_inactive STING cGAMP->STING_inactive binds & activates IRF3_inactive IRF3 IRF3_active p-IRF3 (Dimer) IRF3_inactive->IRF3_active dimerizes IFN_genes Type I Interferon Genes IRF3_active->IFN_genes translocates & activates transcription STING_active p-STING STING_inactive->STING_active translocates & dimerizes TBK1 TBK1 STING_active->TBK1 recruits & activates TBK1->IRF3_inactive phosphorylates IFN_secretion IFN-β Secretion IFN_genes->IFN_secretion leads to ZSA215 This compound ZSA215->STING_inactive binds & activates

Caption: The cGAS-STING signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_working Serially dilute in culture medium prep_stock->prep_working prep_vehicle Prepare vehicle control (DMSO in medium) prep_stock->prep_vehicle treatment Treat cells with this compound and vehicle control prep_working->treatment prep_vehicle->treatment cell_culture Seed cells in multi-well plate cell_culture->treatment incubation Incubate for desired time period treatment->incubation data_collection Collect supernatant/lysates incubation->data_collection analysis Analyze readouts (e.g., ELISA for IFN-β, qPCR for gene expression, Western blot for p-IRF3) data_collection->analysis

Caption: A typical experimental workflow for in vitro studies with this compound.

References

Technical Support Center: ZSA-215 In Vivo Efficacy Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZSA-215, a potent and orally bioavailable STING (Stimulator of Interferon Genes) agonist developed for cancer immunotherapy.[1] This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vivo efficacy experiments with this compound.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule STING agonist.[1] It is designed to enhance STING signaling, which promotes the phosphorylation of STING and Interferon Regulatory Factor 3 (IRF3), leading to the secretion of IFN-β.[1] This cascade activates an anti-tumor immune response. This compound is orally bioavailable and has demonstrated complete tumor regression in preclinical models.[1]

Troubleshooting: Lack of Efficacy

Q2: We are not observing the expected anti-tumor effect with this compound. What are the potential causes?

Several factors could contribute to a lack of efficacy in in vivo models.[2] Consider the following:

  • Suboptimal Dosing or Schedule: The dose or frequency of this compound administration may not be sufficient to achieve adequate target engagement in the tumor tissue.

  • Poor Drug Bioavailability: Issues with the drug formulation or the animal's ability to absorb the drug can lead to low systemic exposure. Although this compound has high oral bioavailability (F=58% in mice), individual animal health can affect absorption.[1]

  • Incorrect Model Selection: The chosen xenograft model may not be responsive to STING pathway activation.[3] For instance, some tumor models have downregulated STING expression due to promoter hypermethylation.[4]

  • Primary or Acquired Resistance: The tumor model may be intrinsically resistant to STING agonists or may have developed resistance during the study.

Q3: How can we troubleshoot the lack of efficacy?

  • Confirm STING Pathway Activation: Before proceeding, confirm that your tumor model expresses STING and is responsive to its activation.[4]

  • Pharmacokinetic (PK) Studies: Conduct PK studies to measure this compound concentrations in plasma and tumor tissue to ensure adequate drug exposure.[2]

  • Dose-Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose.[2]

  • Optimize Dosing Schedule: Evaluate different dosing schedules (e.g., daily vs. twice daily) to maintain adequate drug levels.[2]

  • Re-evaluate Xenograft Model: Ensure the selected model is appropriate. Consider using a syngeneic model to better evaluate immune-mediated effects.

Troubleshooting: High Variability in Results

Q4: We are observing high variability in tumor growth and response between animals in the same treatment group. What could be the cause?

High variability is a common challenge in xenograft studies and can stem from several sources:[2]

  • Inherent Tumor Heterogeneity: Both cell line-derived (CDX) and patient-derived (PDX) xenografts can have intrinsic cellular diversity, leading to varied growth rates and drug responses.[2][5]

  • Inconsistent Drug Administration: Variability in oral gavage technique can lead to inconsistent dosing.[6] Stress induced by the procedure can also be a confounding variable.[7]

  • Differences in Animal Health: Underlying health issues can affect drug metabolism and tumor growth.

  • Tumor Implantation Technique: Variations in the number of cells injected, injection site, and technique can lead to differences in initial tumor take and growth rates.

Q5: How can we minimize variability in our this compound experiments?

Standardization is key to minimizing variability:[2]

  • Standardize Animal Models: Use mice of the same strain, sex, age, and weight. House them under identical conditions.[2]

  • Rigorous Cell Culture Practices: Use cells with a consistent passage number and ensure high viability (>95%) at the time of injection.[2]

  • Consistent Tumor Implantation: Inject a precise number of cells in a consistent volume and at the same anatomical location.[2]

  • Standardize Drug Administration: Ensure the drug suspension is homogenous before each administration. Train all personnel on a consistent oral gavage technique.

  • Randomization and Blinding: Randomize mice into control and treatment groups. Blind the personnel performing tumor measurements and data analysis.[2]

  • Increase Sample Size: A larger number of animals per group can help to statistically mitigate the effects of individual animal variability.

Troubleshooting: Unexpected Toxicity

Q6: We are observing unexpected toxicity (e.g., weight loss, lethargy) in the this compound treated group. What should we do?

  • Dose is too high: You may be exceeding the maximum tolerated dose (MTD). A dose-escalation study is recommended to determine the MTD in your specific model.[2]

  • Off-target effects: While this compound is a potent STING agonist, high concentrations could lead to off-target effects.

  • Vehicle-related issues: The vehicle used for formulation could be contributing to toxicity.[2]

  • Oral Gavage Complications: Improper oral gavage technique can cause esophageal trauma, aspiration pneumonia, or other complications leading to morbidity and mortality.[7][8]

Q7: How can we mitigate unexpected toxicity?

  • Perform a Dose-Escalation Study: Determine the MTD of this compound in your chosen mouse strain.[2]

  • Evaluate the Vehicle: Run a vehicle-only control group to assess any toxicity related to the formulation.

  • Refine Oral Gavage Technique: Ensure all personnel are properly trained in oral gavage. Use appropriate gavage needle sizes and lubricate the needle to minimize trauma.[9][10] Monitor animals closely after dosing.[10]

  • Monitor Animal Health: Closely monitor animal health, including body weight, food and water intake, and clinical signs of distress.[10]

Data Presentation

Table 1: this compound In Vivo Efficacy Summary (Hypothetical Data)
Xenograft ModelTreatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Growth Inhibition (%)Mean Body Weight Change (%)
MC38 (Colon)Vehicle-Daily (PO)0+2.5
This compound10Daily (PO)45-1.2
This compound25Daily (PO)85-5.8
This compound50Daily (PO)98-12.3 (Exceeds MTD)
Pan02 (Pancreatic)Vehicle-Daily (PO)0+3.1
This compound25Daily (PO)62-4.5
Table 2: Troubleshooting Guide for Common Issues
IssuePotential CauseRecommended Action
Lack of Efficacy Suboptimal DoseConduct dose-response study.
Poor BioavailabilityPerform PK analysis.
Resistant ModelConfirm STING expression and pathway function.
High Variability Inconsistent DosingStandardize oral gavage technique.
Tumor HeterogeneityIncrease group size; use well-characterized cell lines.
Animal HealthUse a homogenous cohort of animals.
Unexpected Toxicity Dose Too HighDetermine MTD.
Vehicle ToxicityInclude vehicle-only control group.
Gavage InjuryRefine gavage technique; monitor for distress.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Implantation
  • Cell Culture: Culture the selected cancer cell line under standard conditions as recommended by the supplier. Ensure cells are in the logarithmic growth phase and have high viability before implantation.

  • Animal Model: Use immunodeficient mice (e.g., SCID, NSG) appropriate for the xenograft model. Allow animals to acclimate for at least one week before the start of the experiment.

  • Tumor Implantation: Harvest and resuspend cells in a suitable medium (e.g., PBS or serum-free medium). For subcutaneous models, inject 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL (often mixed with Matrigel) into the flank of each mouse.

Protocol 2: Oral Gavage Administration of this compound
  • Preparation: Prepare the this compound formulation and ensure it is a homogenous suspension.

  • Animal Restraint: Gently restrain the mouse, ensuring a straight line from the head to the stomach.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the nose to the last rib to determine the correct insertion length.[10] Gently insert the lubricated, ball-tipped gavage needle into the esophagus.[9]

  • Compound Administration: Slowly administer the compound. If fluid appears in the mouth, withdraw the needle immediately.[9]

  • Post-Administration Monitoring: Observe the animal for any signs of distress before returning it to its cage.[10]

Visualizations

ZSA215_Signaling_Pathway ZSA215 This compound (Oral Agonist) STING STING Dimerization and Activation ZSA215->STING Binds and Activates TBK1 TBK1 Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFNB IFN-β Secretion IRF3->IFNB Induces Immune_Response Anti-Tumor Immune Response IFNB->Immune_Response Mediates

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (Log Phase) Tumor_Implantation Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation (1 week) Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth (to ~100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Initiation (this compound or Vehicle) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (e.g., PK, PD, Histo) Monitoring->Endpoint

Caption: In vivo experimental workflow.

Troubleshooting_Logic Start Unexpected Result Lack_Efficacy Lack of Efficacy? Start->Lack_Efficacy High_Variability High Variability? Lack_Efficacy->High_Variability No Action_Efficacy Check: Dose, PK, Model Lack_Efficacy->Action_Efficacy Yes Toxicity Unexpected Toxicity? High_Variability->Toxicity No Action_Variability Standardize: Dosing, Implantation, Animals High_Variability->Action_Variability Yes Action_Toxicity Check: Dose (MTD), Vehicle, Gavage Technique Toxicity->Action_Toxicity Yes End Refined Experiment Toxicity->End No Action_Efficacy->End Action_Variability->End Action_Toxicity->End

Caption: Troubleshooting decision tree.

References

How to minimize off-target effects of ZSA-215

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Off-Target Effects

This technical support center provides guidance on minimizing potential off-target effects of ZSA-215, a potent oral stimulator of interferon genes (STING) agonist. While this compound has demonstrated significant preclinical efficacy in cancer immunotherapy, understanding and mitigating off-target effects is crucial for accurate data interpretation and safe therapeutic development.[1]

Disclaimer: Publicly available information on the specific off-target profile of this compound is limited. The recommendations provided here are based on general principles for small molecule drug development and established methods for assessing and minimizing off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a STING agonist. It activates the STING signaling pathway, leading to the phosphorylation of STING and interferon regulatory factor 3 (IRF3). This, in turn, stimulates the secretion of type I interferons (IFN-β), which play a critical role in the anti-tumor immune response.[1]

Q2: What are off-target effects and why are they a concern?

Off-target effects occur when a drug molecule binds to and alters the function of proteins other than its intended target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of translation from preclinical to clinical settings. Minimizing off-target effects is essential for developing safe and effective therapies.

Q3: Are there known off-target effects for STING agonists in general?

While specific off-target profiles vary between different STING agonists, potential off-target effects could arise from interactions with other signaling pathways. Overactivation of innate immunity can also lead to systemic inflammation. It is therefore important to carefully characterize the selectivity of any new STING agonist.

Troubleshooting Guide: Minimizing Off-Target Effects of this compound

This guide provides a systematic approach to identifying and mitigating potential off-target effects during your experiments with this compound.

Issue 1: Unexpected or Inconsistent Phenotypic Readouts

If you observe cellular responses that are not consistent with the known downstream effects of STING activation, it may indicate off-target activity.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a dose-response experiment to determine the minimal effective concentration of this compound that elicits the desired on-target effect (STING activation). Using the lowest effective concentration can help minimize off-target binding.

  • Use of Control Compounds:

    • Negative Control: Include a structurally similar but biologically inactive analog of this compound. This helps to distinguish the effects of the chemical scaffold itself from the specific on-target activity.

    • Positive Control: Use a well-characterized STING agonist with a known selectivity profile as a benchmark.

  • Target Engagement Assays: Confirm that this compound is engaging STING in your experimental system at the concentrations used. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.

Issue 2: Observed Cellular Toxicity

Unexplained cell death or other signs of toxicity could be due to off-target effects.

Troubleshooting Steps:

  • Cell Viability Assays: Conduct thorough cell viability assays (e.g., MTT, LDH release) across a range of this compound concentrations to determine the toxicity threshold.

  • Genetic Knockdown/Knockout: Use CRISPR/Cas9 or siRNA to knock down or knock out STING in your cell line. If the toxic effects persist in the absence of the target protein, they are likely due to off-target interactions.

  • Off-Target Profiling: If significant off-target effects are suspected, consider performing a broad off-target screening assay, such as a kinome scan, to identify potential off-target kinases.

Experimental Protocols

Protocol 1: Dose-Response Curve for STING Activation

Objective: To determine the EC50 (half-maximal effective concentration) of this compound for STING activation.

Methodology:

  • Cell Culture: Plate cells (e.g., THP-1 monocytes) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM). Add the different concentrations to the cells and incubate for a specified time (e.g., 6-24 hours).

  • Endpoint Measurement: Measure a downstream marker of STING activation, such as IFN-β secretion, using an ELISA kit.

  • Data Analysis: Plot the IFN-β concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with STING in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a concentration known to be effective, alongside a vehicle control.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Precipitation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of STING by Western blot. A shift in the melting curve of STING in the presence of this compound indicates target engagement.

Quantitative Data Summary

As specific quantitative off-target data for this compound is not publicly available, researchers should generate their own data. The following table provides a template for summarizing key parameters that should be determined experimentally.

ParameterThis compoundNegative ControlPositive Control
On-Target Potency (EC50) Determine ExperimentallyInactiveKnown Value
Cellular Toxicity (CC50) Determine Experimentally> Max ConcentrationKnown Value
Selectivity Index (CC50/EC50) CalculateN/ACalculate

Visualizing Key Concepts

Signaling Pathway of this compound

ZSA215_Pathway ZSA215 This compound STING STING ZSA215->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFNB IFN-β Secretion Nucleus->IFNB induces

Caption: The signaling pathway of this compound, a STING agonist.

Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow start Start: Observe Unexpected Phenotype dose_response Dose-Response Analysis start->dose_response controls Use Control Compounds (Negative & Positive) dose_response->controls target_engagement Target Engagement Assay (CETSA) controls->target_engagement toxicity Assess Cellular Toxicity target_engagement->toxicity genetic_ko Genetic Knockdown/Knockout of STING toxicity->genetic_ko profiling Off-Target Profiling (e.g., Kinome Scan) genetic_ko->profiling conclusion Conclusion: On-Target vs. Off-Target Effect profiling->conclusion

Caption: A logical workflow for troubleshooting off-target effects.

References

ZSA-215 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of ZSA-215. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.[1]

2. How should I store stock solutions of this compound?

Stock solutions of this compound should also be stored under specific conditions to maintain their stability. For short-term storage, lasting from days to weeks, a temperature of 0-4°C is suitable. For long-term storage, spanning months, it is recommended to store the stock solutions at -20°C.[1]

3. How stable is this compound during shipping?

This compound is considered stable for a few weeks during standard shipping at ambient temperatures.[1]

4. What is the general chemical and metabolic stability of this compound?

In preclinical studies, this compound has demonstrated excellent metabolic and chemical stability in vitro.[2]

Troubleshooting Guide

Issue Possible Cause Recommendation
Inconsistent experimental results Improper storage of this compound solid or stock solutions.Ensure that the compound and its solutions are stored at the recommended temperatures and protected from light. Refer to the storage condition tables below.
Multiple freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can lead to degradation.
Loss of compound activity Degradation due to prolonged storage at room temperature.Minimize the time this compound is kept at room temperature during experimental setup. Return to recommended storage conditions promptly.
Use of inappropriate solvents.While specific solvent stability data is limited, DMSO is a common solvent for initial stock solutions. For aqueous buffers, consider the pH and potential for hydrolysis. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment.
Precipitation in stock solution Exceeding the solubility limit.Ensure the concentration of the stock solution does not exceed the solubility limit in the chosen solvent. If precipitation occurs upon freezing, gentle warming and vortexing may be required to redissolve the compound.
Change in temperature.Some compounds are less soluble at lower temperatures. If precipitation is observed after refrigeration or freezing, allow the solution to warm to room temperature and vortex to ensure it is fully dissolved before use.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Duration Temperature Additional Conditions
SolidShort-term (days to weeks)0 - 4°CDry, Dark
SolidLong-term (months to years)-20°CDry, Dark
Stock SolutionsShort-term (days to weeks)0 - 4°C-
Stock SolutionsLong-term (months)-20°C-

Data derived from MedKoo Biosciences product information sheet.[1]

Experimental Protocols & Workflows

General Workflow for Handling this compound

The following diagram outlines a recommended workflow for handling this compound to ensure its stability and the reproducibility of your experiments.

ZSA215_Workflow cluster_storage Storage cluster_prep Preparation cluster_exp Experimentation Solid_Storage Store Solid this compound -20°C (long-term) 0-4°C (short-term) Dissolve Dissolve in appropriate solvent (e.g., DMSO) to create a concentrated stock solution Solid_Storage->Dissolve Weigh compound Stock_Storage Store Aliquoted Stock Solution -20°C Thaw Thaw a single aliquot at room temperature Stock_Storage->Thaw Retrieve one aliquot Aliquot Aliquot stock solution into single-use tubes Dissolve->Aliquot Aliquot->Stock_Storage Dilute Prepare working solution by diluting in desired experimental buffer Thaw->Dilute Experiment Perform experiment Dilute->Experiment ZSA215_Signaling ZSA215 This compound STING STING ZSA215->STING activates pSTING Phosphorylated STING STING->pSTING promotes phosphorylation of IRF3 IRF3 pSTING->IRF3 activates pIRF3 Phosphorylated IRF3 IRF3->pIRF3 promotes phosphorylation of IFNb IFN-β Secretion pIRF3->IFNb

References

Technical Support Center: Improving the Therapeutic Index of ZSA-215

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZSA-215, a potent, orally available small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively and safely in preclinical research. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to help optimize your experiments and improve the therapeutic index of this promising cancer immunotherapy agent.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and potential issues that may arise during in vitro and in vivo experiments with this compound.

In Vitro Experiments

Question: I am not observing the expected level of STING pathway activation (e.g., IFN-β secretion, IRF3 phosphorylation) in my cell-based assays. What could be the issue?

Answer: Several factors could contribute to lower-than-expected STING activation:

  • Cell Line Suitability: Ensure your chosen cell line expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3). Some cancer cell lines may have downregulated or mutated STING pathways. Consider using a well-characterized cell line known to have a functional STING pathway, such as THP-1 monocytes.

  • Compound Integrity: this compound is a small molecule, but proper storage is crucial. Ensure the compound has been stored correctly according to the manufacturer's instructions to prevent degradation. Prepare fresh working solutions from a stock solution for each experiment.

  • Assay-Specific Conditions:

    • Concentration: Have you performed a dose-response curve? The optimal concentration of this compound for STING activation can vary between cell lines.

    • Incubation Time: The kinetics of STING activation can differ. Perform a time-course experiment to determine the optimal incubation time for observing peak phosphorylation of STING and IRF3, as well as for IFN-β secretion.

    • Cell Density: Ensure you are using an optimal cell density for your assay, as this can influence cytokine production and detection.

Question: I am observing high levels of cytotoxicity in my cell cultures treated with this compound. How can I mitigate this?

Answer: Excessive cytotoxicity can be a concern with potent immune-stimulating agents. Here are some troubleshooting steps:

  • Dose Reduction: High concentrations of STING agonists can lead to excessive inflammation and cell death. Lower the concentration of this compound in your experiments. A thorough dose-response analysis will help identify a concentration that provides robust STING activation with minimal toxicity.

  • Duration of Exposure: Continuous exposure to a potent STING agonist may not be necessary and could lead to toxicity. Consider shorter incubation times.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to STING-induced cell death. If possible, test this compound in a panel of cell lines to identify a more robust model for your specific research question.

In Vivo Experiments

Question: I am not observing the expected anti-tumor efficacy of this compound in my animal model.

Answer: In vivo experiments are complex, and several factors can influence the outcome:

  • Dosing and Administration: this compound is orally bioavailable.[1] Ensure the dosing regimen (dose, frequency, and duration) is appropriate for your tumor model. The reported efficacious dose in a murine MC38 colon cancer model was 60 mg/kg, administered orally every three days.[1]

  • Tumor Model Selection: The tumor microenvironment plays a critical role in the response to STING agonists. "Cold" tumors with low immune cell infiltration may be less responsive. Consider using tumor models known to be sensitive to immunotherapy.

  • Pharmacokinetics: While this compound has high oral bioavailability, factors such as animal strain, age, and health status can influence its pharmacokinetic profile.

  • Immune Competence of the Animal Model: STING agonists rely on a functional host immune system to exert their anti-tumor effects. Ensure you are using immunocompetent animal models (e.g., syngeneic models).

Question: My animals are showing signs of systemic toxicity (e.g., weight loss, lethargy) after treatment with this compound. What steps can I take to improve the therapeutic index?

Answer: Systemic toxicity is a known challenge with potent, systemically administered STING agonists and is often related to a "cytokine storm."

  • Dose Optimization: The most critical step is to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. This will help you find a dose that balances anti-tumor efficacy with acceptable toxicity.

  • Dosing Schedule Modification: Instead of frequent high doses, consider alternative dosing schedules, such as intermittent dosing, which may allow the immune system to recover between treatments and reduce cumulative toxicity.

  • Combination Therapy: Combining a lower, better-tolerated dose of this compound with other anti-cancer agents, such as checkpoint inhibitors (e.g., anti-PD-1), could enhance anti-tumor efficacy without increasing toxicity.

  • Supportive Care: Provide supportive care to the animals as needed, including nutritional support and hydration, to help them tolerate the treatment.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that a complete therapeutic index (TD50/ED50 or LD50/ED50) has not been publicly reported for this compound. The data presented here are based on preclinical studies and should be used as a guide for experimental design.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
EC50 (IFN-β Reporter)THP1-Blue™ ISG3.3 µM[1]

Table 2: In Vivo Efficacy of this compound in a Murine Colon Cancer Model (MC38)

Dose and ScheduleRoute of AdministrationOutcomeReference
60 mg/kg, every 3 daysOral (p.o.)Complete tumor regression and long-term survival[1]

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValueRoute of AdministrationReference
Bioavailability (F)58%Oral (p.o.)[1]
AUC23835.0 h·ng/mLOral (p.o.)[1]
CmaxNot ReportedOral (p.o.)
TmaxNot ReportedOral (p.o.)
Half-life (t1/2)Not ReportedOral (p.o.)

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate the activity of this compound.

Protocol 1: In Vitro STING Pathway Activation Assay

Objective: To determine the in vitro potency of this compound by measuring the phosphorylation of STING and IRF3, and the secretion of IFN-β.

Materials:

  • THP-1 cells (or other suitable cell line)

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Human IFN-β ELISA kit

Procedure:

  • Cell Seeding: Seed THP-1 cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and incubate for the desired time (e.g., 3 hours for phosphorylation analysis, 24 hours for IFN-β secretion). Include a vehicle control (e.g., DMSO).

  • Protein Lysate Preparation (for Western Blot): a. After incubation, collect the cell culture supernatant for the IFN-β ELISA. b. Wash the cells with ice-cold PBS. c. Lyse the cells with lysis buffer on ice for 30 minutes. d. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.

  • IFN-β ELISA: a. Perform the ELISA on the collected cell culture supernatants according to the manufacturer's instructions. b. Measure the absorbance and calculate the concentration of IFN-β.

Protocol 2: In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor activity of orally administered this compound in a syngeneic mouse tumor model.

Materials:

  • 6-8 week old immunocompetent mice (e.g., C57BL/6)

  • Syngeneic tumor cells (e.g., MC38 colon carcinoma)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally by gavage at the desired dose and schedule (e.g., 60 mg/kg every 3 days). The control group should receive the vehicle only.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the experiment until the tumors in the control group reach a predetermined endpoint, or for a specified duration to assess long-term survival.

  • Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to determine the significance of any anti-tumor effects.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus ZSA215 This compound (Oral Agonist) STING STING (on ER membrane) ZSA215->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits pSTING p-STING TBK1->STING Phosphorylates pTBK1 p-TBK1 IRF3 IRF3 pIRF3 p-IRF3 pSTING->pTBK1 Activates pTBK1->IRF3 Phosphorylates pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFNB_gene IFN-β Gene pIRF3_dimer->IFNB_gene Translocates and Induces Transcription IFNB_secretion IFN-β Secretion IFNB_gene->IFNB_secretion Leads to Anti-tumor\nImmunity Anti-tumor Immunity IFNB_secretion->Anti-tumor\nImmunity

Caption: this compound activates the STING signaling pathway.

Experimental_Workflow_In_Vitro cluster_analysis Downstream Analysis start Start: Seed Cells treat Treat with this compound (Dose-Response) start->treat incubate Incubate (Time-Course) treat->incubate harvest Harvest Supernatant and Cell Lysate incubate->harvest elisa IFN-β ELISA harvest->elisa western Western Blot (p-STING, p-IRF3) harvest->western

Caption: In vitro experimental workflow for this compound.

Troubleshooting_Logic cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues start Unexpected Experimental Outcome low_activity Low STING Activation? start->low_activity In Vitro low_efficacy Low Efficacy? start->low_efficacy In Vivo high_toxicity High Toxicity? start->high_toxicity In Vivo check_cells Verify Cell Line (STING expression) low_activity->check_cells Yes check_compound Check Compound Integrity/Concentration low_activity->check_compound Yes check_assay Optimize Assay (Time, Density) low_activity->check_assay Yes check_dosing Verify Dosing (Route, Schedule) low_efficacy->check_dosing Yes check_model Assess Tumor Model and Host Immunity low_efficacy->check_model Yes optimize_dose Optimize Dose/Schedule (MTD) high_toxicity->optimize_dose Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Cell line specific responses to ZSA-215

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ZSA-215

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the novel PI3K/Akt pathway inhibitor, this compound. This document addresses common issues, particularly the observed cell line-specific responses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Phosphoinositide 3-kinase (PI3K). By blocking PI3K, it prevents the phosphorylation of PIP2 to PIP3, leading to the downstream inactivation of the pro-survival protein kinase Akt (also known as Protein Kinase B). In most sensitive cancer cell lines, this sustained inhibition of the PI3K/Akt pathway leads to the induction of apoptosis.

Q2: We are observing significantly lower efficacy of this compound in Cell Line B compared to Cell Line A. Why is this?

A2: This is a known phenomenon. While this compound effectively inhibits the PI3K/Akt pathway in both cell lines, Cell Line B exhibits an off-target activation of the MAPK/ERK signaling cascade in response to the drug. This compensatory pro-survival signaling can counteract the apoptotic effects of PI3K inhibition, leading to reduced overall efficacy. We recommend performing a Western blot to probe for phosphorylated ERK (p-ERK) to confirm this off-target effect in your experiments.

Q3: Can this compound be combined with other inhibitors?

A3: Yes, for cell lines that exhibit the MAPK/ERK escape mechanism (like Cell Line B), a combination therapy approach is recommended. Co-treatment of this compound with a MEK inhibitor (e.g., Trametinib) has been shown to synergistically increase apoptosis by blocking both the primary PI3K/Akt target pathway and the compensatory MAPK/ERK pathway.

Q4: What is the recommended concentration range for initial experiments?

A4: For initial dose-response experiments, we recommend a concentration range of 0.1 nM to 10 µM. The IC50 value can vary significantly based on the cell line's genetic background and dependence on the PI3K pathway.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No significant apoptosis observed after 24h treatment. 1. Cell line is resistant (e.g., due to KRAS/BRAF mutations activating the MAPK/ERK pathway).2. Drug concentration is too low.3. Incubation time is too short.1. Perform a Western blot to check the phosphorylation status of Akt (p-Akt) to confirm target engagement and p-ERK to check for resistance pathways.2. Perform a dose-response curve (e.g., 0.1 nM to 10 µM) to determine the optimal concentration.3. Extend the treatment time to 48 or 72 hours.
High variability between replicates in cell viability assays. 1. Inconsistent cell seeding density.2. Uneven drug distribution in the well.3. Contamination (bacterial or mycoplasma).1. Ensure a homogenous single-cell suspension before seeding and allow plates to rest at room temperature for 15 minutes before incubation.2. Mix thoroughly by gentle pipetting after adding this compound to the media.3. Regularly test cell cultures for mycoplasma contamination.
Unexpected increase in cell proliferation at low this compound concentrations. This paradoxical effect can occur in certain cell lines where low-level PI3K inhibition triggers a strong, overcompensating activation of the MAPK/ERK pathway, leading to a net proliferative signal.1. Confirm this effect with a dose-response experiment.2. Analyze p-ERK levels at these low concentrations.3. Consider using a combination with a MEK inhibitor to abrogate this effect.

Quantitative Data Summary

The following tables summarize typical results observed when treating two different cancer cell lines (A and B) with this compound.

Table 1: IC50 Values for this compound (72h Treatment)

Cell Line Description IC50 (nM)
Cell Line A Breast Carcinoma 50

| Cell Line B | Lung Adenocarcinoma | 1200 |

Table 2: Apoptosis Rates (% Annexin V Positive Cells) after 48h Treatment with 100 nM this compound

Cell Line Vehicle (DMSO) This compound (100 nM)
Cell Line A 5.2% 65.7%

| Cell Line B | 4.8% | 15.3% |

Table 3: Key Phospho-Protein Levels after 6h Treatment with 100 nM this compound (Relative to Vehicle)

Cell Line p-Akt (S473) p-ERK (T202/Y204)
Cell Line A 0.15 0.95

| Cell Line B | 0.20 | 3.50 |

Signaling Pathways & Workflows

ZSA215_Pathway_Sensitive GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates ZSA215 This compound ZSA215->PI3K Survival Cell Survival Akt->Survival Inhibits Apoptosis Apoptosis Survival->Apoptosis

Caption: this compound action in a sensitive cell line (e.g., Cell Line A).

Caption: Compensatory ERK activation in a resistant cell line (e.g., Cell Line B).

Experimental_Workflow cluster_assays Perform Assays start Start: Seed Cells in Plates treat Treat with this compound (Dose-Response) start->treat incubate Incubate (e.g., 48-72 hours) treat->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) incubate->apoptosis western Western Blot (for p-Akt, p-ERK) incubate->western analyze Analyze Data: - Calculate IC50 - Quantify Apoptosis - Measure Protein Levels viability->analyze apoptosis->analyze western->analyze end Conclusion analyze->end

Caption: General experimental workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the IC50 value of this compound.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium and add 100 µL of the this compound dilutions (including a vehicle control, e.g., 0.1% DMSO) to the respective wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50.

2. Western Blot for Phospho-Proteins

  • Objective: To measure the levels of p-Akt and p-ERK upon this compound treatment.

  • Procedure:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 100 nM) and a vehicle control for 6 hours.

    • Wash cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt S473, anti-p-ERK T202/Y204, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ.

Technical Support Center: Mitigating ZSA-215 Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate cytotoxicity induced by the novel STING agonist ZSA-215 in normal (non-cancerous) cells during pre-clinical experiments.[1] While this compound shows promising anti-tumor efficacy, off-target effects can lead to cytotoxicity in normal cells, narrowing the therapeutic window.[2] This document addresses common issues through a series of frequently asked questions (FAQs) and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpectedly high cytotoxicity in our normal cell line controls treated with this compound. What is the likely cause and what are the immediate troubleshooting steps?

A1: Unexpectedly high cytotoxicity in normal cells is a primary concern indicating potential off-target effects or experimental artifacts.[2] this compound is a potent STING agonist designed for cancer immunotherapy.[1] However, potent activation of innate immune signaling can sometimes lead to apoptosis or pyroptosis in sensitive normal cell types.

Immediate Troubleshooting Steps:

  • Confirm Drug Concentration and Cell Health: Verify the final concentration of this compound. Ensure that the DMSO (or other solvent) concentration in the final culture medium is below cytotoxic levels (typically <0.5%). Confirm that the normal cell lines were healthy and at an optimal confluency (70-80%) before drug addition.[3][4]

  • Perform a Full Dose-Response Curve: The initial concentration might be too high for your specific normal cell line. Conduct a full dose-response experiment to accurately determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines. This will help establish the therapeutic window.

  • Check for Contamination: Rule out any potential contamination (e.g., mycoplasma, bacterial) in your cell cultures, as this can sensitize cells to drug-induced stress.

Q2: How can we determine if the observed cytotoxicity is due to an on-target (STING-mediated) or off-target effect in normal cells?

A2: Differentiating on-target from off-target effects is crucial for understanding the mechanism of toxicity.[2]

Recommended Approaches:

  • Use a STING Knockout/Knockdown Control: The most definitive method is to use a normal cell line where the STING1 gene has been knocked out (using CRISPR-Cas9) or its expression is knocked down (using siRNA). If this compound still induces cytotoxicity in these STING-deficient cells, the effect is likely off-target.

  • Activity-Matched Negative Control: If available, use a structurally similar but biologically inactive analog of this compound. If the inactive analog does not cause cytotoxicity, it suggests the effect is mediated through a specific biological target.

  • Kinase Profiling: Broad-spectrum kinase profiling can determine if this compound is inhibiting other kinases, a common source of off-target effects for small molecules.[2]

Q3: Are there any strategies to selectively protect normal cells from this compound-induced cytotoxicity without compromising its anti-cancer activity?

A3: Yes, several cytoprotective strategies can be explored. The goal is to achieve "antagonism" in normal cells while maintaining efficacy in tumor cells.[5]

Potential Strategies:

  • Co-administration with Cytoprotective Agents: Agents that mitigate specific stress pathways can protect normal cells.[6][7][8][9] For STING-mediated toxicity, which can involve significant inflammatory responses and oxidative stress, the following can be tested:

    • Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) can neutralize reactive oxygen species (ROS) that contribute to cell death.[3]

    • Caspase Inhibitors: If apoptosis is the primary cell death mechanism, a pan-caspase inhibitor (like Z-VAD-FMK) can be used to block the apoptotic cascade.[10][11]

  • Cyclotherapy Approach: This involves using a second agent to induce a temporary cell cycle arrest in normal cells, making them less susceptible to the cytotoxic effects of a primary drug.[5] This is particularly effective if this compound's toxicity is linked to cell proliferation.

Troubleshooting Guides & Data

Guide 1: High Variability in Cytotoxicity Assay Results

High variability in absorbance or fluorescence readings can obscure the true effect of this compound.[12]

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency. Allow plates to sit at room temperature for 20 minutes before incubation to ensure even cell distribution.
Edge Effects Evaporation from wells on the plate's perimeter can concentrate the drug and media components. Avoid using the outer wells or fill them with sterile PBS/media to create a humidity barrier.
Interference from Phenol (B47542) Red Phenol red in culture medium can interfere with colorimetric assays like MTT.[13] Switch to phenol red-free medium for the duration of the assay.
Forceful Pipetting Excessive force during pipetting can cause cell detachment and lysis, leading to artificially high cytotoxicity readings.[12] Handle cell suspensions gently.
Quantitative Data Summary

The following table summarizes hypothetical data from experiments designed to assess and mitigate this compound cytotoxicity.

Cell Line Treatment IC50 (µM) Therapeutic Index (TI)
MC38 (Colon Cancer) This compound alone1.5-
HEK293T (Normal Kidney) This compound alone12.08.0
HEK293T (Normal Kidney) This compound + 5 mM NAC25.517.0
HEK293T-STING-KO This compound alone> 50> 33.3
  • Therapeutic Index (TI) = IC50 (Normal Cell) / IC50 (Cancer Cell)

  • NAC: N-acetylcysteine

  • STING-KO: STING1 gene knockout

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cells (e.g., MC38, HEK293T) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X stock of this compound serial dilutions in culture medium.

  • Cell Treatment: Remove the old medium and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls. Incubate for the desired exposure period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.[13]

Protocol 2: Western Blot for STING Pathway Activation

Objective: To confirm that this compound activates the STING pathway by detecting the phosphorylation of key downstream proteins (STING, IRF3).

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 0.5 µM, 1 µM, 5 µM) for a predetermined time (e.g., 3 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-STING, anti-p-IRF3, and loading controls like anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

ZSA215_Signaling_Pathway cluster_cancer Cancer Cell cluster_normal Normal Cell ZSA215_C This compound STING_C STING ZSA215_C->STING_C pSTING_C p-STING STING_C->pSTING_C pIRF3_C p-IRF3 pSTING_C->pIRF3_C IFNb_C IFN-β Secretion pIRF3_C->IFNb_C Apoptosis_C Tumor Cell Apoptosis IFNb_C->Apoptosis_C ZSA215_N This compound STING_N STING ZSA215_N->STING_N On-Target OffTarget Off-Target Kinase ZSA215_N->OffTarget Off-Target ROS ROS Production OffTarget->ROS Cytotoxicity_N Cytotoxicity ROS->Cytotoxicity_N

Caption: this compound's dual effect on cancer and normal cells.

Cytotoxicity_Workflow A Start: Observe High Cytotoxicity in Normal Cells B Step 1: Verify Drug Concentration, Cell Health & Seeding Density A->B C Step 2: Perform Full Dose-Response Assay (IC50) B->C D Is Therapeutic Index (TI) > 10? C->D E Proceed with current protocol D->E Yes F Step 3: Investigate Mechanism (On- vs. Off-Target) D->F No G Use STING-KO Cells & Kinase Profiling F->G H Step 4: Implement Mitigation Strategy G->H I Co-treat with Antioxidant (NAC) or Caspase Inhibitor H->I J Step 5: Re-evaluate IC50 & TI I->J K Is TI improved? J->K L End: Optimized Protocol K->L Yes M Consider alternative cytoprotective agent K->M No

Caption: Workflow for troubleshooting this compound cytotoxicity.

Troubleshooting_Tree Start High Cytotoxicity in Normal Cells Check_Conc Is this compound concentration correct? Start->Check_Conc Check_Conc->Start No, correct & repeat Check_Cells Are cells healthy and at optimal density? Check_Conc->Check_Cells Yes Check_Cells->Start No, optimize culture Run_IC50 Determine IC50 in normal and cancer cells Check_Cells->Run_IC50 Yes TI_Low Therapeutic Index < 10 Run_IC50->TI_Low Investigate_Off_Target Test on STING-KO cells TI_Low->Investigate_Off_Target Toxicity_Persists Toxicity persists in KO cells? Investigate_Off_Target->Toxicity_Persists Off_Target_Confirmed Conclusion: Off-target effect. Consider kinase profiling. Toxicity_Persists->Off_Target_Confirmed Yes On_Target_Toxicity Conclusion: On-target toxicity. Implement mitigation. Toxicity_Persists->On_Target_Toxicity No Mitigate Co-administer NAC or Caspase Inhibitor On_Target_Toxicity->Mitigate

Caption: Decision tree for cytotoxicity troubleshooting.

References

Adjusting ZSA-215 dosage for different tumor microenvironments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZSA-215. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound, with a special focus on dosage adjustments based on the tumor microenvironment (TME).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel bifunctional agent. It acts as an inhibitor of the intra-tumoral STING (Stimulator of Interferon Genes) pathway, which can be overly active in some tumors, leading to T-cell exhaustion. Simultaneously, it promotes the maturation of dendritic cells (DCs) by agonizing CD40. This dual action is designed to reduce T-cell exhaustion while enhancing antigen presentation, thereby reactivating an anti-tumor immune response. The efficacy of this compound is highly dependent on the baseline immune composition of the TME.

ZSA215_Mechanism cluster_TumorCell Tumor Cell cluster_DC Dendritic Cell (DC) cluster_TCell T-Cell STING STING Pathway Exhaustion T-Cell Exhaustion STING->Exhaustion over-activation leads to TCell_Activation T-Cell Activation & Tumor Killing Exhaustion->TCell_Activation suppresses CD40 CD40 Receptor Maturation DC Maturation & Antigen Presentation CD40->Maturation Maturation->TCell_Activation promotes ZSA215 This compound ZSA215->STING inhibits ZSA215->CD40 agonizes

Figure 1: Simplified signaling pathway of this compound's dual mechanism of action.

Q2: How do I classify a tumor microenvironment as 'immune-hot', 'immune-excluded', or 'immune-cold' for this compound dosage?

A2: TME classification is critical for determining the optimal starting dose of this compound. We recommend a baseline immunohistochemistry (IHC) analysis of tumor biopsies.

  • Immune-Hot: High density of CD8+ T-cells co-localized with tumor cells.

  • Immune-Excluded: High density of CD8+ T-cells concentrated in the stroma but failing to penetrate the tumor bed.

  • Immune-Cold: Low to no significant presence of CD8+ T-cells in either the tumor or the surrounding stroma.

Refer to the data tables below for specific quantitative thresholds and corresponding dosage recommendations.

Q3: Why is a lower dose of this compound recommended for 'immune-hot' tumors?

A3: 'Immune-hot' tumors have a high baseline level of T-cell infiltration. A high dose of this compound in this environment can lead to over-stimulation of the immune response, potentially causing severe immune-related adverse events (irAEs) such as cytokine release syndrome (CRS). A lower starting dose is sufficient to inhibit STING-mediated T-cell exhaustion and modulate the existing immune infiltrate effectively without causing excessive toxicity.

Troubleshooting Guide

Problem 1: High toxicity or animal morbidity is observed in our 'immune-hot' mouse models.

  • Possible Cause: The starting dose of this compound is too high for the highly inflamed TME, leading to excessive cytokine release.

  • Solution:

    • Immediately reduce the this compound dosage by 50%.

    • Monitor animals closely for signs of CRS (e.g., weight loss, ruffled fur, lethargy).

    • Consider profiling serum cytokine levels (e.g., IL-6, TNF-α) to confirm a hyper-inflammatory state.

    • Refer to the dosage adjustment table (Table 1) and re-classify your TME to ensure accurate dosing.

Problem 2: this compound shows limited efficacy in our 'immune-cold' tumor models.

  • Possible Cause: The absence of a pre-existing immune infiltrate means there are insufficient T-cells for this compound to act upon. The drug's primary mechanism relies on modulating an existing immune response.

  • Solution:

    • Confirm the 'immune-cold' phenotype with IHC or flow cytometry (see protocols below).

    • Consider combination therapies to recruit T-cells into the tumor. Agents such as low-dose chemotherapy or radiation can induce immunogenic cell death, releasing tumor antigens and attracting immune cells.

    • A higher dose of this compound may be trialed in 'immune-cold' environments, as the risk of irAEs is lower.

Troubleshooting_Workflow Start Experiment Start: This compound Treatment Observe Observe Outcome Start->Observe Toxicity High Toxicity / irAEs Observe->Toxicity Toxicity? Efficacy Optimal Efficacy Observe->Efficacy Success? NoEfficacy Limited / No Efficacy Observe->NoEfficacy Ineffective? CheckTME_Hot Confirm 'Immune-Hot' TME (High CD8+ Infiltration) Toxicity->CheckTME_Hot CheckTME_Cold Confirm 'Immune-Cold' TME (Low/No CD8+ Infiltration) NoEfficacy->CheckTME_Cold ReduceDose Reduce this compound Dose by 50% CheckTME_Hot->ReduceDose AddCombo Consider Combination Therapy (e.g., Radiation, Chemo) CheckTME_Cold->AddCombo

Figure 2: Troubleshooting decision tree for unexpected results with this compound.

Data Tables

Table 1: Recommended Starting Dosage of this compound Based on TME Classification

TME ClassificationCD8+ T-cell Density (cells/mm²)Recommended Starting Dose (mg/kg)Rationale
Immune-Hot > 1005Mitigate risk of severe irAEs.
Immune-Excluded > 75 (in stroma)10Moderate dose to act on stromal T-cells.
Immune-Cold < 1020Higher dose needed; lower risk of irAEs.

Table 2: Expected Biomarker Changes Post-ZSA-215 Treatment

TME ClassificationExpected Change in CD8+/Granzyme B+ CellsExpected Change in IL-6 LevelsExpected Change in IFN-γ Levels
Immune-Hot > 50% increaseModerate increase (monitor closely)High increase
Immune-Excluded > 25% increaseLow to moderate increaseModerate increase
Immune-Cold < 10% increase (without combo)Negligible increaseLow increase

Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for CD8+ T-cell Staining

  • Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin for 24 hours. Embed in paraffin (B1166041) and cut 4-5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.

  • Blocking: Block endogenous peroxidase with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with 5% goat serum for 1 hour.

  • Primary Antibody Incubation: Incubate sections with anti-CD8 primary antibody (e.g., clone 4SM15) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Develop with DAB substrate and counterstain with hematoxylin.

  • Imaging and Analysis: Digitize slides using a whole-slide scanner. Quantify CD8+ cells per mm² in both the tumor core and invasive margin using image analysis software (e.g., QuPath).

Experimental_Workflow cluster_Workflow TME Characterization and Dosing Workflow Biopsy 1. Obtain Tumor Biopsy IHC 2. Perform IHC for CD8+ Biopsy->IHC Quantify 3. Quantify CD8+ Density (cells/mm²) IHC->Quantify Classify 4. Classify TME ('Hot', 'Excluded', 'Cold') Quantify->Classify Dose 5. Select this compound Dose (from Table 1) Classify->Dose use classification Treat 6. Administer this compound Dose->Treat Monitor 7. Monitor Response & Toxicity Treat->Monitor

Figure 3: Experimental workflow for TME-based dosage adjustment of this compound.

Protocol 2: Flow Cytometry for Immune Cell Profiling

  • Tumor Dissociation: Mince fresh tumor tissue and digest into a single-cell suspension using a tumor dissociation kit (e.g., Miltenyi Biotec).

  • Cell Staining:

    • Aliquot 1-2 million cells per tube.

    • Perform a live/dead stain to exclude non-viable cells.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Incubate with a surface antibody cocktail (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -CD11c) for 30 minutes on ice.

  • Intracellular Staining (Optional): For transcription factors like FoxP3, fix and permeabilize cells using a dedicated kit, followed by incubation with the intracellular antibody.

  • Data Acquisition: Acquire samples on a multicolor flow cytometer.

  • Data Analysis: Gate on live, single, CD45+ cells to identify the immune population. Further gate to quantify populations of interest (e.g., CD8+ T-cells, regulatory T-cells, dendritic cells). Compare percentages of these populations across treatment groups.

Validation & Comparative

A Head-to-Head Battle of STING Agonists: ZSA-215 vs. MSA-2

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Preclinical Efficacy and Mechanism of Action for a New Generation of Cancer Immunotherapy Agents

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a highly promising strategy in cancer immunotherapy. By mimicking the presence of cytosolic DNA, STING agonists can trigger a potent innate immune response, leading to the production of type I interferons and subsequent activation of adaptive anti-tumor immunity. This guide provides a detailed comparison of two orally available, non-cyclic dinucleotide STING agonists: ZSA-215 and MSA-2, with a focus on their preclinical performance and the experimental methodologies used to evaluate them.

Executive Summary

This compound demonstrates superior potency and anti-tumor efficacy in preclinical models compared to MSA-2. As a monotherapy, orally administered this compound has been shown to induce complete tumor regression in a syngeneic colon cancer model, an outcome not achieved with MSA-2 under the evaluated conditions.[1] This enhanced efficacy is supported by in vitro data indicating a lower half-maximal effective concentration (EC50) for STING activation. Both compounds activate the canonical STING signaling pathway, leading to the phosphorylation of TBK1 and IRF3 and the subsequent secretion of interferon-beta (IFN-β).

In Vitro Potency and Signaling

The ability of this compound and MSA-2 to activate the STING pathway has been quantified using cellular assays. This compound exhibits a significantly lower EC50 value in THP1-Blue™ ISG reporter cells, indicating higher potency in inducing an interferon-stimulated gene response.

CompoundCell LineAssayEC50 (μM)Reference
This compound THP1-Blue™ ISGISG Reporter Assay3.3[1]
MSA-2 THP1-Blue™ ISGISG Reporter Assay8.3 (WT hSTING)[2]

Activation of the STING pathway by both agonists leads to the phosphorylation of key downstream signaling molecules, STING and IRF3, and the subsequent production of IFN-β. Studies have shown that this compound effectively induces the phosphorylation of STING and IRF3 and stimulates the secretion of IFN-β in THP-1 cells.[1] Similarly, MSA-2 has been demonstrated to activate TBK1 and IRF3, leading to the production of type I interferons and other pro-inflammatory cytokines.[2]

STING Signaling Pathway

STING_Pathway Simplified STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion ZSA215 This compound STING STING (on ER membrane) ZSA215->STING activates MSA2 MSA-2 MSA2->STING activates TBK1 TBK1 STING->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 phosphorylates pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFNB IFN-β Gene pIRF3_dimer->IFNB translocates to nucleus & initiates transcription ISG Interferon-Stimulated Genes (ISGs) IFNB->ISG leads to expression of IFNB_protein IFN-β Protein IFNB->IFNB_protein translation & secretion

Caption: Simplified signaling cascade initiated by this compound and MSA-2.

In Vivo Anti-Tumor Efficacy

A direct comparison in a syngeneic MC38 colon cancer mouse model demonstrated the superior in vivo efficacy of this compound over MSA-2.

CompoundAnimal ModelTumor ModelDosing RegimenOutcomeReference
This compound C57BL/6 miceSubcutaneous MC3860 mg/kg, oral, every 3 daysComplete tumor regression and long-term survival as monotherapy[1]
MSA-2 C57BL/6 miceSubcutaneous MC38Not specified in direct comparisonInferior to this compound[1]
MSA-2 C57BL/6 miceSubcutaneous MC38200 mg/kg, oral, dailyTumor growth inhibition

Note: The specific dosing for MSA-2 in the direct comparative study with this compound was not detailed in the primary publication. The data for MSA-2 in the MC38 model is from other studies for contextual comparison.

Comparative In Vivo Experimental Workflow

InVivo_Workflow Comparative In Vivo Efficacy Study Workflow cluster_setup Study Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring & Endpoints animal_model C57BL/6 Mice tumor_inoculation Subcutaneous inoculation of MC38 colon cancer cells animal_model->tumor_inoculation vehicle Vehicle Control (oral) tumor_inoculation->vehicle zsa215 This compound (60 mg/kg, oral, q3d) tumor_inoculation->zsa215 msa2 MSA-2 (dose/schedule as per study) tumor_inoculation->msa2 tumor_measurement Tumor volume measurement (e.g., every 2-3 days) vehicle->tumor_measurement body_weight Body weight monitoring (for toxicity) vehicle->body_weight zsa215->tumor_measurement zsa215->body_weight msa2->tumor_measurement msa2->body_weight analysis Comparison of tumor growth inhibition and survival rates tumor_measurement->analysis body_weight->analysis survival Long-term survival analysis->survival

Caption: Generalized workflow for in vivo comparison of this compound and MSA-2.

Pharmacokinetics

This compound has been shown to possess favorable pharmacokinetic properties, including high oral drug exposure and bioavailability.

CompoundParameterValueAnimal ModelReference
This compound AUC23835.0 h·ng/mLMice[1]
This compound Bioavailability (F)58%Mice[1]

Pharmacokinetic data for MSA-2 was not available in the direct comparative context.

Experimental Protocols

In Vitro STING Reporter Assay (THP1-Blue™ ISG Cells)
  • Cell Culture: THP1-Blue™ ISG cells are maintained in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, and 10 µg/mL Blasticidin.

  • Assay Procedure:

    • Cells are seeded into 96-well plates.

    • Varying concentrations of this compound or MSA-2 are added to the wells.

    • The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

    • The activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant is measured using a SEAP detection reagent (e.g., QUANTI-Blue™).

    • The absorbance is read at a specific wavelength (e.g., 620-655 nm).

    • EC50 values are calculated from the dose-response curves.

In Vivo Murine Syngeneic Tumor Model (MC38)
  • Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.

  • Tumor Inoculation: 1 x 10^6 MC38 colon adenocarcinoma cells are injected subcutaneously into the flank of each mouse.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups.

    • This compound is administered orally at a dose of 60 mg/kg every three days.

    • MSA-2 is administered orally at the dose and schedule specified in the comparative study.

    • A vehicle control group receives the formulation excipient.

  • Monitoring and Endpoints:

    • Tumor volume is measured with calipers every 2-3 days and calculated using the formula: (length x width²)/2.

    • Body weight is monitored as an indicator of toxicity.

    • The primary endpoints are tumor growth inhibition and overall survival.

Conclusion

The available preclinical data strongly suggest that this compound is a more potent STING agonist than MSA-2, with superior anti-tumor efficacy in the MC38 colon cancer model when administered orally as a monotherapy. Its favorable pharmacokinetic profile further supports its potential for clinical development. While both agonists activate the same downstream signaling pathway, the quantitative differences in their in vitro potency and in vivo efficacy highlight the significant impact of chemical structure optimization on therapeutic outcomes. Further head-to-head studies in additional tumor models and in combination with other immunotherapies are warranted to fully elucidate the comparative therapeutic potential of these promising STING agonists.

References

A Comparative Analysis of STING Agonists: ZSA-215 and cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides a comparative analysis of two prominent STING agonists: ZSA-215, a novel synthetic small molecule, and cyclic GMP-AMP (cGAMP), the endogenous ligand. This analysis is supported by available preclinical data and detailed experimental methodologies to assist researchers in their evaluation of these compounds.

Comparative Data Summary

The following table summarizes the key characteristics and reported preclinical performance of this compound and cGAMP.

FeatureThis compoundcGAMP (2'3'-cGAMP)
Chemical Identity Synthetic, non-nucleotide small moleculeEndogenous cyclic dinucleotide
Molecular Weight 327.33 g/mol 674.41 g/mol [1]
Route of Administration Orally active[2]Primarily intratumoral or requires formulation for systemic delivery[3]
Pharmacokinetics High oral drug exposure (AUC = 23835.0 h·ng/mL) and bioavailability (F = 58%)[2]Rapidly metabolized and poor membrane permeability[3]
Mechanism of Action Direct STING agonist, promotes phosphorylation of STING and IRF3, leading to IFN-β secretion[2][4]Endogenous STING ligand, promotes phosphorylation of STING and IRF3, leading to IFN-β secretion[5][6][7]
In Vitro Activity Potent cellular STING-stimulating activity.[2]Potent activator of STING-dependent signaling.[8]
In Vivo Anti-Tumor Efficacy (Colon Cancer) Monotherapy with oral this compound achieved complete tumor regression and long-term survival in the MC38 colon cancer model.[2]Intratumoral injections significantly delayed tumor growth in Colon 26 and MC38 models.[6][9]

Signaling Pathway and Experimental Workflow

The diagram below illustrates the canonical cGAS-STING signaling pathway, highlighting the points of action for both cGAMP and this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_extracellular Extracellular cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses ATP_GTP ATP + GTP STING_ER STING (on ER) cGAMP->STING_ER activates ZSA215 This compound ZSA215->STING_ER activates TBK1 TBK1 STING_ER->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 IFNB_gene IFN-β Gene p_IRF3->IFNB_gene translocates to nucleus & induces transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFNB_protein Secreted IFN-β IFNB_mRNA->IFNB_protein translation & secretion

Figure 1. The cGAS-STING signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

In Vitro STING Activation Assay (THP1-Blue™ ISG Cells)

This protocol is designed to quantify the activation of the STING pathway by measuring the induction of an interferon-stimulated gene (ISG) reporter.

Cell Line: THP1-Blue™ ISG cells (InvivoGen), which are human monocytic cells containing a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.[10]

Methodology:

  • Cell Culture: Culture THP1-Blue™ ISG cells in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/ml Normocin™, and 100 µg/ml Zeocin™.

  • Cell Seeding: Plate cells at a density of 1 x 10^5 cells per well in a 96-well plate.

  • Compound Treatment: Add serial dilutions of this compound or cGAMP to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection:

    • Collect 20 µL of the cell culture supernatant.

    • Add 180 µL of QUANTI-Blue™ Solution (InvivoGen) to each well of a flat-bottom 96-well plate.

    • Add the 20 µL of supernatant to the QUANTI-Blue™ Solution.

    • Incubate at 37°C for 1-3 hours.

  • Data Analysis: Measure the absorbance at 620-655 nm using a microplate reader. The EC50 value, the concentration at which 50% of the maximal response is observed, can be calculated using a non-linear regression analysis.

IFN-β Secretion Assay (ELISA)

This protocol measures the amount of secreted IFN-β in the cell culture supernatant following treatment with STING agonists.

Methodology:

  • Cell Treatment: Treat cells (e.g., THP-1 cells) with various concentrations of this compound or cGAMP as described in the STING activation assay.

  • Supernatant Collection: After the incubation period, centrifuge the cell plate and collect the supernatant.

  • ELISA Procedure:

    • Use a commercially available Human IFN-β ELISA kit (e.g., from R&D Systems, Abcam, or PBL Assay Science).[3][8][9]

    • Follow the manufacturer's instructions for the assay. This typically involves:

      • Adding standards and samples to a microplate pre-coated with an anti-human IFN-β antibody.

      • Incubating to allow IFN-β to bind to the immobilized antibody.

      • Washing the plate to remove unbound substances.

      • Adding a biotinylated anti-human IFN-β antibody, followed by a streptavidin-HRP conjugate.

      • Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve using the recombinant human IFN-β standards provided in the kit. Use this curve to determine the concentration of IFN-β in the samples.

In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model (MC38)

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of STING agonists in the MC38 colon adenocarcinoma model.[11]

Animal Model: C57BL/6 mice.

Tumor Cell Line: MC38 murine colon adenocarcinoma cells.

Methodology:

  • Tumor Implantation: Subcutaneously inject 5 x 10^5 to 1 x 10^6 MC38 cells into the flank of C57BL/6 mice.[11][12]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment groups.[11]

  • Compound Administration:

    • This compound: Administer orally (p.o.) at the desired dose and schedule. For example, a study reported complete tumor regression with an undisclosed oral dosing regimen.[2]

    • cGAMP: Administer intratumorally (i.t.) at the desired dose and schedule. Doses in the range of 2.5 µg to 100 µg per injection have been reported in various studies.[6][13]

    • Include a vehicle control group.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition: Measure tumor volumes regularly throughout the study.

    • Survival: Monitor the survival of the mice.

    • Complete Response (CR): Record the number of mice with complete tumor regression.

  • Data Analysis: Plot mean tumor growth curves for each group. Analyze survival data using Kaplan-Meier curves and log-rank tests.

Western Blot Analysis of STING and IRF3 Phosphorylation

This protocol is used to detect the phosphorylation of key proteins in the STING signaling pathway, providing a direct measure of pathway activation.[2][14]

Methodology:

  • Cell Lysis: After treatment with STING agonists, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), total STING, phosphorylated IRF3 (p-IRF3), and total IRF3. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

References

Validating the Anti-Tumor Efficacy of ZSA-215: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of the Novel Oral STING Agonist ZSA-215 and its Potent Anti-Tumor Properties in Preclinical Cancer Models

This guide provides a comprehensive overview of the pre-clinical validation of this compound, a potent and orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. For researchers, scientists, and drug development professionals, this document summarizes the anti-tumor effects of this compound across different cancer types, offers a comparison with other therapeutic alternatives, and provides detailed experimental methodologies.

Introduction to this compound: A Next-Generation STING Agonist

This compound is a novel small molecule designed to activate the STING signaling pathway, a critical component of the innate immune system.[1] Activation of STING in immune cells, particularly dendritic cells, leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, primes a robust and durable anti-tumor T-cell response. Unlike many earlier STING agonists that required intratumoral injection, this compound is orally bioavailable, offering a significant advantage for systemic administration and broader clinical application.[1]

Mechanism of Action: Activating the STING Pathway

This compound functions by binding to the STING protein, inducing a conformational change that leads to the phosphorylation of both STING and the downstream transcription factor IRF3 (Interferon Regulatory Factor 3).[1] Phosphorylated IRF3 then translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons, most notably IFN-β.[1] The subsequent secretion of IFN-β initiates a cascade of immune-stimulatory events, ultimately leading to the activation and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment to recognize and eliminate cancer cells.

ZSA215_Mechanism_of_Action cluster_cell Antigen-Presenting Cell (e.g., Dendritic Cell) cluster_tme Tumor Microenvironment ZSA215 This compound (Oral Administration) STING STING Dimer ZSA215->STING Binds and Activates pSTING Phosphorylated STING STING->pSTING Phosphorylation IRF3 IRF3 pSTING->IRF3 pIRF3 Phosphorylated IRF3 IRF3->pIRF3 Phosphorylation Nucleus Nucleus pIRF3->Nucleus Translocation IFNB IFN-β Secretion Nucleus->IFNB Gene Transcription CTL Cytotoxic T Lymphocyte (CTL) Activation & Recruitment IFNB->CTL TumorCell Tumor Cell CTL->TumorCell Recognizes and Attacks Apoptosis Tumor Cell Apoptosis TumorCell->Apoptosis

Figure 1: Mechanism of action of this compound.

Preclinical Efficacy of this compound in Syngeneic Mouse Models

The anti-tumor activity of this compound has been primarily evaluated in the syngeneic MC38 colon adenocarcinoma mouse model. This model is widely used in immuno-oncology research due to its responsiveness to immune checkpoint inhibitors.

Colon Cancer

In a landmark study, oral administration of this compound as a monotherapy resulted in complete tumor regression and long-term survival in mice bearing established MC38 colon tumors.[1] Notably, the efficacy of this compound was found to be superior to that of another STING agonist, MSA-2, in the same model.[1]

Treatment Group Tumor Model Dosing Regimen Key Outcomes Reference
This compoundMC38 Colon AdenocarcinomaOral, monotherapyComplete tumor regression, long-term survival[1]
MSA-2MC38 Colon AdenocarcinomaOral, monotherapyInferior tumor control compared to this compound[1]
Vehicle ControlMC38 Colon AdenocarcinomaOralProgressive tumor growth[1]

A closely related oral tricyclic STING agonist, ZSA-51, has also demonstrated robust in vivo anti-tumor activity in both colon and pancreatic cancer models, suggesting the potential for this class of compounds across different malignancies.

Pancreatic Cancer (Data from a related compound, ZSA-51)

While specific in-vivo data for this compound in pancreatic cancer models is not yet published, studies on the structurally similar compound ZSA-51 have shown promising results. Oral administration of ZSA-51 led to significant anti-tumor efficacy in a syngeneic pancreatic cancer model. This suggests that this compound may also hold therapeutic potential for this notoriously difficult-to-treat cancer.

Note: The following table includes data for the related compound ZSA-51 as a proxy for the potential of this compound in pancreatic cancer.

Treatment Group Tumor Model Dosing Regimen Key Outcomes
ZSA-51Syngeneic Pancreatic CancerOral, monotherapyRobust anti-tumor activity
Future Directions: Investigating this compound in Other Cancer Types

Given the fundamental role of the STING pathway in anti-tumor immunity, it is anticipated that this compound will demonstrate efficacy in a broader range of cancer types. Future preclinical studies are warranted to explore the activity of this compound in models of:

  • Melanoma: Known to be immunogenic and responsive to immunotherapy.

  • Breast Cancer: Particularly in triple-negative breast cancer (TNBC), where immunotherapy is an emerging treatment modality.

  • Lung Cancer: Non-small cell lung cancer (NSCLC) is another area where immune checkpoint inhibitors have shown significant success.

Comparative Analysis with Other STING Agonists

This compound distinguishes itself from other STING agonists primarily through its oral bioavailability and potent monotherapy efficacy in a stringent tumor model.

Compound Class Administration Route Key Preclinical Findings
This compound Small MoleculeOralComplete tumor regression in MC38 colon cancer model as monotherapy.[1]
MSA-2 Small MoleculeOralShowed anti-tumor activity but was inferior to this compound in the MC38 model.[1]
diABZI Small MoleculeIntravenousPotent anti-tumor activity in preclinical models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used in the evaluation of this compound.

In Vivo Murine Tumor Model (MC38)

in_vivo_workflow cluster_setup Tumor Implantation and Growth cluster_treatment Treatment Phase cluster_analysis Efficacy and Survival Analysis cell_culture MC38 Cell Culture implantation Subcutaneous Implantation (C57BL/6 mice) cell_culture->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_zsa215 Oral Gavage: This compound randomization->treatment_zsa215 treatment_control Oral Gavage: Vehicle Control randomization->treatment_control treatment_comparator Oral Gavage: Comparator (e.g., MSA-2) randomization->treatment_comparator tumor_measurement Tumor Volume Measurement treatment_zsa215->tumor_measurement treatment_control->tumor_measurement treatment_comparator->tumor_measurement survival_monitoring Survival Monitoring tumor_measurement->survival_monitoring data_analysis Data Analysis and Statistical Comparison survival_monitoring->data_analysis

Figure 2: In vivo experimental workflow.
  • Cell Line: The murine colon adenocarcinoma cell line MC38 is cultured in appropriate media.

  • Animal Model: C57BL/6 mice are typically used as they are syngeneic with the MC38 cell line.

  • Tumor Implantation: MC38 cells are harvested and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment groups. This compound is administered orally via gavage at a predetermined dose and schedule.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.

In Vitro STING Activation Assay
  • Cell Line: THP-1 cells, a human monocytic cell line that endogenously expresses STING, are commonly used. Reporter cell lines, such as THP1-Blue™ ISG cells, which express a secreted alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter, are also utilized.

  • Compound Treatment: Cells are treated with varying concentrations of this compound.

  • Endpoint Measurement:

    • IFN-β Secretion: Supernatants are collected, and the concentration of IFN-β is measured by ELISA.

    • IRF3 Phosphorylation: Cell lysates are collected, and the levels of phosphorylated IRF3 and total IRF3 are determined by Western blotting.

    • Reporter Gene Expression: In reporter cell lines, the activity of the secreted reporter enzyme is measured.

Conclusion

This compound represents a significant advancement in the field of cancer immunotherapy. Its oral bioavailability and potent, single-agent anti-tumor activity in a preclinical model of colon cancer underscore its potential as a novel therapeutic agent. Further investigation into its efficacy across a wider range of cancer types and in combination with other immunotherapies, such as checkpoint inhibitors, is highly warranted. The data presented in this guide provides a solid foundation for researchers and drug developers to build upon as they explore the full therapeutic potential of this compound.

References

A Comparative Analysis of ZSA-215 and Systemic STING Agonist Delivery in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This pathway, when triggered, initiates a potent anti-tumor immune response. Two distinct approaches to leveraging this pathway are the oral administration of small molecule agonists like ZSA-215 and the systemic delivery of various STING agonists. This guide provides a detailed comparison of the efficacy, experimental protocols, and underlying mechanisms of these two strategies, supported by preclinical data.

Mechanism of Action: The STING Signaling Pathway

Both this compound and systemic STING agonists function by activating the STING pathway within immune cells. This activation leads to the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These signaling molecules, in turn, promote the maturation of dendritic cells (DCs), enhance the cytotoxic activity of CD8+ T cells and Natural Killer (NK) cells, and remodel the tumor microenvironment from an immunosuppressive to an immunogenic state.

STING_Pathway cluster_cGAS Cytosolic DNA Sensing cluster_STING_Activation STING Activation cluster_Downstream_Signaling Downstream Signaling & Immune Response cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Tumor-derived dsDNA dsDNA->cGAS binds STING STING (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 dimerizes & translocates to nucleus Type_I_IFN Type I Interferons (IFN-α, IFN-β) pIRF3->Type_I_IFN induces expression Immune_Cells Immune Cell Activation (DCs, CD8+ T cells, NK cells) Type_I_IFN->Immune_Cells stimulates Anti_Tumor_Response Anti-Tumor Immune Response Immune_Cells->Anti_Tumor_Response

Caption: The cGAS-STING signaling pathway initiated by cytosolic DNA.

Quantitative Data Comparison

The following tables summarize preclinical data for this compound and representative systemic STING agonists. It is important to note that this data is collated from different studies and direct head-to-head comparisons in the same experiment are limited.

Table 1: Anti-Tumor Efficacy in Preclinical Models

ParameterThis compoundSystemic STING Agonist (BMS-986301)Systemic STING Agonist (SB 11285)Systemic STING Agonist (Nanoparticle-delivered cGAMP)
Tumor Model MC38 Colon CarcinomaMC38 & CT26 Colon CarcinomaMC38 & CT26 Colon CarcinomaB16F10 Melanoma, MC38 Colon Carcinoma
Administration Route OralIntratumoral/IntravenousIntravenousIntravenous
Reported Efficacy Complete tumor regression and long-term survival in MC38 model[1]>90% regression in injected and non-injected tumors in MC38 and CT26 models[2][3]Synergistic activity with anti-PD-1 in MC38 model, leading to tumor growth inhibition[4]Significant tumor growth inhibition and improved survival[5][6]
Key Finding High efficacy with the convenience of oral administration.Potent abscopal effects observed.Effective as monotherapy and in combination with checkpoint inhibitors.Nanoparticle formulation enhances efficacy and reduces systemic toxicity.

Table 2: Pharmacokinetic and Safety Profile

ParameterThis compound (Oral)Systemic STING Agonists (General)
Bioavailability High oral bioavailability (F=58%) in miceGenerally low oral bioavailability; requires parenteral administration or advanced delivery systems.
Half-life Data not extensively reported, but high oral drug exposure (AUC = 23835.0 h·ng/mL) suggests favorable pharmacokinetics[1]Short half-life for free cyclic dinucleotides (<60 mins)[7]. Nanoparticle encapsulation can increase half-life by up to 40-fold[6]
Safety/Toxicity Reported to be well-tolerated in preclinical models[8]Systemic administration can lead to dose-limiting toxicities due to systemic cytokine release. Delivery systems like nanoparticles and antibody-drug conjugates are being developed to mitigate these effects[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for evaluating oral and systemic STING agonists.

In Vivo Anti-Tumor Efficacy Study (MC38 Model)

Experimental_Workflow cluster_Tumor_Induction Tumor Induction cluster_Treatment_Groups Treatment Groups cluster_Monitoring_and_Analysis Monitoring and Analysis Cell_Culture MC38 Cell Culture Implantation Subcutaneous Implantation in C57BL/6 Mice Cell_Culture->Implantation Vehicle Vehicle Control Implantation->Vehicle ZSA215 This compound (Oral Gavage) Implantation->ZSA215 Systemic_Agonist Systemic STING Agonist (IV Injection) Implantation->Systemic_Agonist Tumor_Measurement Tumor Volume Measurement Vehicle->Tumor_Measurement ZSA215->Tumor_Measurement Systemic_Agonist->Tumor_Measurement Survival_Monitoring Survival Monitoring Tumor_Measurement->Survival_Monitoring Immune_Analysis Immunophenotyping of Tumor and Spleen Survival_Monitoring->Immune_Analysis Comparison cluster_Advantages Advantages cluster_Challenges Challenges ZSA215 This compound ZSA215_Adv Oral Administration High Bioavailability Patient Convenience ZSA215->ZSA215_Adv ZSA215_Chal Potential for First-Pass Metabolism Reliance on GI Absorption ZSA215->ZSA215_Chal Systemic_Agonist Systemic STING Agonist Systemic_Agonist_Adv Direct Systemic Exposure Potentially Higher Peak Concentrations Amenable to Advanced Formulations (e.g., Nanoparticles, ADCs) Systemic_Agonist->Systemic_Agonist_Adv Systemic_Agonist_Chal Systemic Toxicity/Cytokine Release Syndrome Short Half-life of Free Agonists Complexity of Delivery Systems Systemic_Agonist->Systemic_Agonist_Chal

References

ZSA-215: A Comparative Guide to Cross-Reactivity with STING Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the STING agonist ZSA-215 and its cross-reactivity with various human and murine STING (Stimulator of Interferon Genes) protein variants. Understanding the differential activation of STING haplotypes is crucial for the development of targeted immunotherapies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the STING signaling pathway and experimental workflows.

Executive Summary

This compound is an orally active and potent agonist of the STING protein, a key mediator of innate immunity. Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, leading to an anti-tumor immune response. Genetic variations in the human STING1 gene result in several protein variants, with R232 being the most common (wild-type), followed by H232 and the HAQ haplotype (R71H-G230A-R293Q). These variants can exhibit differential responses to STING agonists, impacting their therapeutic efficacy.

This guide presents available data on the activity of this compound against the wild-type R232 STING and murine STING. While specific data on the cross-reactivity of this compound with the H232 and HAQ variants is not currently available in the public domain, we provide comparative data for other STING agonists to illustrate the importance of considering these genetic variations in drug development.

Data Presentation: Agonist Activity on STING Variants

The following table summarizes the half-maximal effective concentration (EC50) values of this compound and other STING agonists against different STING variants. Lower EC50 values indicate higher potency.

AgonistSTING VariantEC50 (µM)Cell LineAssay Type
This compound Human R232 9.0 [1][2]THP-1IFN-β Induction
Human H232Data not available
Human HAQData not available
Murine STING (mSTING) 9.3 [1][2]THP-1IFN-β Induction
General3.3[1][2]THP1-Blue ISGISG Reporter
SHR1032 Human R232~0.02THP-1 ReporterLuciferase Reporter
Human H232~0.03THP-1 ReporterLuciferase Reporter
Human HAQ~0.1THP-1 ReporterLuciferase Reporter
ADU-S100 Human R232~2.0THP-1 ReporterLuciferase Reporter
Human H232~3.0THP-1 ReporterLuciferase Reporter
Human HAQ~5.0THP-1 ReporterLuciferase Reporter
2'3'-cGAMP Human R232~5.0THP-1 ReporterLuciferase Reporter
Human H232~10.0THP-1 ReporterLuciferase Reporter
Human HAQ~20.0THP-1 ReporterLuciferase Reporter

Experimental Protocols

The following is a detailed protocol for a luciferase reporter gene assay commonly used to determine the activity of STING agonists in vitro. This method was employed to assess the potency of various STING agonists on different human STING variants expressed in THP-1 reporter cells.

STING Luciferase Reporter Assay in THP-1 Cells

Objective: To quantify the activation of the STING pathway by an agonist through the measurement of interferon-stimulated gene (ISG) expression, using a luciferase reporter system.

Materials:

  • THP-1 dual reporter cells stably expressing a specific human STING variant (e.g., R232, H232, or HAQ) and a secreted luciferase reporter gene under the control of an ISG-inducible promoter.

  • Cell culture medium: RPMI 1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics.

  • STING agonist (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., QUANTI-Luc™).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Culture the THP-1 reporter cells to the desired density.

    • Centrifuge the cells and resuspend in fresh culture medium to a concentration of approximately 2 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the STING agonist in culture medium.

    • Add 100 µL of the diluted agonist to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

  • Luciferase Assay:

    • After incubation, carefully transfer 20 µL of the cell culture supernatant to a white 96-well plate.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 50 µL of the luciferase assay reagent to each well containing the supernatant.

    • Incubate at room temperature for 2-5 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Subtract the background luminescence (from wells with no cells).

    • Plot the luminescence values against the agonist concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

Mandatory Visualization

STING Signaling Pathway

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription ZSA_215 This compound ZSA_215->STING_dimer binds & activates

Caption: Simplified overview of the cGAS-STING signaling pathway.

Experimental Workflow for STING Agonist Screening

Experimental_Workflow A 1. Seed THP-1 reporter cells (expressing STING variant) C 3. Treat cells with agonist and incubate for 24h A->C B 2. Prepare serial dilutions of STING agonist (e.g., this compound) B->C D 4. Collect supernatant C->D E 5. Add luciferase substrate D->E F 6. Measure luminescence E->F G 7. Data analysis: EC50 calculation F->G

Caption: Workflow for determining STING agonist activity.

Logical Relationship of STING Agonist Cross-Reactivity

Cross_Reactivity_Logic cluster_agonists STING Agonists cluster_variants STING Variants cluster_response Cellular Response ZSA_215 This compound R232 R232 (WT) ZSA_215->R232 H232 H232 ZSA_215->H232 Activity to be determined HAQ HAQ ZSA_215->HAQ Activity to be determined Other_Agonists Other Agonists (e.g., diABZI, MSA-2) Other_Agonists->R232 Other_Agonists->H232 Other_Agonists->HAQ High_Response High Potency R232->High_Response Known Activation Variable_Response Variable Potency H232->Variable_Response Differential Activation Low_Response Low/No Potency HAQ->Low_Response Differential Activation

References

Benchmarking ZSA-215: A Comparative Analysis of a Novel Bispecific Immunotherapy Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to the Research Community

This guide provides a comprehensive performance benchmark of the investigational agent ZSA-215 against leading cancer immunotherapy agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in the evolving landscape of oncology.

Introduction to this compound

This compound is an investigational bispecific antibody engineered to simultaneously target two distinct antigens: the immune checkpoint protein Programmed Cell Death Protein 1 (PD-1) and a proprietary Tumor-Associated Antigen (TAA-X) highly expressed on select solid tumors.[1][2][3] This dual-targeting mechanism is designed to concentrate the therapeutic effect at the tumor site, thereby enhancing anti-tumor immunity while potentially minimizing off-target toxicities associated with systemic immune activation.[2] By binding to both a T-cell (via PD-1) and a cancer cell (via TAA-X), this compound acts as a bridge, facilitating targeted T-cell mediated tumor destruction.[1][4][5]

Comparative Mechanism of Action

This compound's mechanism differs significantly from standard monoclonal antibodies and other bispecific constructs.

  • Standard PD-1 Inhibitors (e.g., Pembrolizumab, Nivolumab): These agents function by systemically blocking the interaction between PD-1 on T-cells and its ligand, PD-L1, which can be expressed on tumor cells and other cells in the body.[6][7][8] This releases the "brake" on the immune system, allowing T-cells to recognize and attack cancer cells.[6][9][10] However, this systemic action can sometimes lead to immune-related adverse events (irAEs) in healthy tissues.[8][11]

  • This compound (anti-PD-1 x anti-TAA-X): this compound also blocks the PD-1/PD-L1 pathway but is designed to do so preferentially at the tumor site. By tethering PD-1 expressing T-cells directly to TAA-X expressing tumor cells, it focuses the immune checkpoint blockade and subsequent T-cell activation, potentially leading to a more potent and targeted anti-tumor response.

  • Competitor A (anti-PD-1 x anti-CTLA-4): This hypothetical competitor represents another class of bispecific antibody that targets two different immune checkpoints (PD-1 and CTLA-4) on the T-cell itself.[2] This approach aims to achieve a more profound level of T-cell activation by blocking two inhibitory signals simultaneously.

Mechanism_of_Action cluster_0 Standard PD-1 Inhibitor (e.g., Pembrolizumab) cluster_1 This compound (Bispecific) cluster_2 Competitor A (Bispecific) T_Cell1 T-Cell PD1_1 PD-1 T_Cell1->PD1_1 Tumor_Cell1 Tumor Cell PDL1_1 PD-L1 Tumor_Cell1->PDL1_1 PD1_1->PDL1_1 Inhibition Inhibitor1 Pembrolizumab Inhibitor1->PD1_1 Blocks T_Cell2 T-Cell PD1_2 PD-1 T_Cell2->PD1_2 Tumor_Cell2 Tumor Cell TAAX TAA-X Tumor_Cell2->TAAX ZSA215 This compound ZSA215->PD1_2 Binds & Blocks ZSA215->TAAX Binds & Bridges T_Cell3 T-Cell PD1_3 PD-1 T_Cell3->PD1_3 CTLA4 CTLA-4 T_Cell3->CTLA4 CompetitorA Competitor A CompetitorA->PD1_3 Binds & Blocks CompetitorA->CTLA4 Binds & Blocks

Caption: Comparative mechanisms of this compound and other immunotherapy agents.

Preclinical Efficacy Data

The following tables summarize hypothetical, yet plausible, preclinical data comparing this compound with standard-of-care agents.

In Vitro T-Cell Activation

This assay measures the ability of each agent to stimulate T-cell activity, indicated by the secretion of key cytokines, IFN-γ and IL-2.

AgentConcentration (nM)IFN-γ Release (pg/mL)IL-2 Release (pg/mL)
Untreated Control -55 ± 821 ± 5
Pembrolizumab 10450 ± 35210 ± 22
Competitor A 10620 ± 48350 ± 30
This compound 10810 ± 55 480 ± 41

Data represents mean ± standard deviation from triplicate experiments.

In Vivo Tumor Growth Inhibition

This study evaluates the efficacy of the agents in a syngeneic mouse model bearing tumors expressing TAA-X.

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control -1550 ± 120-
Pembrolizumab 5852 ± 9545.0%
Competitor A 5730 ± 8852.9%
This compound 5418 ± 62 73.0%

Results are from a study with n=10 mice per group.

Comparative Safety Profile

This table outlines hypothetical data on a key immunotherapy-related adverse event, Cytokine Release Syndrome (CRS), observed in preclinical toxicology studies.

AgentDose (mg/kg)Incidence of CRS (Grade ≥2)Peak IL-6 Levels (pg/mL)
Pembrolizumab 55%150 ± 25
Competitor A 525%850 ± 110
This compound 510% 280 ± 45

Data compiled from in vivo toxicology studies in humanized mouse models.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

In Vitro T-Cell Activation Assay

This protocol assesses T-cell activation by measuring cytokine release.[12][13][14]

  • Cell Culture: Co-culture of human peripheral blood mononuclear cells (PBMCs) with TAA-X positive cancer cells (e.g., MC38-TAAX) at a 10:1 effector-to-target ratio.

  • Treatment: Cells were treated with 10 nM of this compound, Pembrolizumab, Competitor A, or an untreated control.

  • Incubation: The co-culture was incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Analysis: Supernatants were collected, and the concentrations of IFN-γ and IL-2 were quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.[14]

  • Data Analysis: Results were plotted as mean concentration ± standard deviation.

In Vivo Syngeneic Mouse Model

This protocol evaluates the anti-tumor efficacy of the agents in a live animal model.[15][16][17][18]

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow start Day 0: Tumor Cell Implantation (MC38-TAAX cells into C57BL/6 mice) growth Days 1-7: Tumor Growth Monitoring (Allow tumors to reach ~100 mm³) start->growth randomization Day 7: Randomization & Dosing (Mice grouped and treated with Vehicle, Pembrolizumab, this compound, or Competitor A) growth->randomization monitoring Days 7-21: Continued Monitoring (Measure tumor volume 2x weekly) randomization->monitoring endpoint Day 21: Study Endpoint (Final tumor measurement and tissue collection) monitoring->endpoint

Caption: Workflow for the in vivo tumor growth inhibition study.
  • Animal Model: 6-8 week old female C57BL/6 mice were used.

  • Tumor Implantation: 1x10^6 MC38-TAAX colorectal carcinoma cells were subcutaneously injected into the right flank of each mouse.

  • Treatment Initiation: When tumors reached an average volume of 100 mm³, mice were randomized into four groups (n=10 per group). Treatment was administered via intraperitoneal injection twice weekly.

  • Efficacy Measurement: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

  • Endpoint: The study was terminated on Day 21, and the final tumor volumes were recorded. Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Summary and Conclusion

The preclinical data presented in this guide suggests that this compound demonstrates a promising efficacy and safety profile compared to a standard PD-1 inhibitor and a competing bispecific modality. Its tumor-targeted mechanism of action appears to translate into superior in vitro T-cell activation and more potent in vivo tumor growth inhibition. Furthermore, the focused activity of this compound may offer a wider therapeutic window, as suggested by the lower incidence of severe CRS in preclinical models. These findings warrant further investigation and position this compound as a compelling candidate for clinical development in TAA-X expressing solid tumors.

References

Independent Preclinical Validation of ZSA-215: A Comparative Analysis of Oral STING Agonists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the preclinical data for ZSA-215, a novel oral STING (Stimulator of Interferon Genes) agonist, reveals its potential as a potent anti-cancer agent. This guide provides a comparative analysis of this compound against other oral STING agonists, MSA-2 and ZSA-51, based on publicly available preclinical findings. The data is presented to aid researchers, scientists, and drug development professionals in evaluating the therapeutic landscape of systemically available STING activators.

The emergence of this compound, an orally bioavailable small molecule STING agonist, marks a significant advancement in the field of cancer immunotherapy.[1] Developed through a strategy of intramolecular hydrogen bond ring mimicking, this compound has demonstrated potent cellular STING-stimulating activity.[1] Preclinical studies have shown that this compound enhances STING signaling, leading to the phosphorylation of STING and IRF3, and subsequent secretion of IFN-β.[1] Notably, oral administration of this compound resulted in complete tumor regression in a murine colon cancer model, suggesting a superior efficacy profile compared to the earlier oral STING agonist, MSA-2.[1]

Comparative Analysis of In Vitro Potency

The in vitro potency of STING agonists is a key indicator of their intrinsic activity. This is often measured by their ability to induce a cellular response, such as the secretion of IFN-β, in a reporter cell line. The half-maximal effective concentration (EC50) is a standard measure of this potency, with lower values indicating higher potency.

CompoundCell LineAssayEC50 (nM)Reference
This compound THP1-Blue™ ISGIFN-β SecretionData not publicly available
MSA-2 THP1-Blue™ ISGIFN-β Secretion8300 (WT STING), 24000 (HAQ STING)[2]
ZSA-51 THP1 cellsSTING Activation100

Note: The specific EC50 value for this compound in a comparable in vitro assay is not yet publicly available in the reviewed literature.

In Vivo Efficacy in Syngeneic Mouse Models

The anti-tumor efficacy of these oral STING agonists has been primarily evaluated in the MC38 syngeneic mouse model of colon adenocarcinoma. This model is widely used in immuno-oncology research due to its responsiveness to immune checkpoint inhibitors.

CompoundMouse ModelDosing RegimenKey FindingsReference
This compound MC38 Colon CancerOralComplete tumor regression and long-term survival. Superior to MSA-2.[1]
MSA-2 Syngeneic Mouse Tumor ModelsOral, Subcutaneous, IntratumoralDose-dependent antitumor activity with 80-100% complete tumor regression at effective doses. Synergizes with anti-PD-1 therapy.[2][3][4]
ZSA-51 Colon and Pancreatic Cancer ModelsOralRobust in vivo antitumor activity.

Note: Detailed quantitative data on tumor growth inhibition (TGI) percentages for this compound are not specified in the available literature, with the outcome described as "complete tumor regression".

Pharmacokinetic Properties

A major advantage of this compound and its counterparts is their oral bioavailability, which allows for systemic administration and overcomes the limitations of intratumorally injected STING agonists.

CompoundOral Bioavailability (F%)AUC (h·ng/mL)Key FeaturesReference
This compound 58%23835.0High oral drug exposure and excellent metabolic and chemical stability.[1]
MSA-2 Data not publicly availableData not publicly availableOrally bioavailable with demonstrated in vivo activity.[2][3][4]
ZSA-51 49%Data not publicly availableSuperior pharmacokinetic properties.

Signaling Pathway and Experimental Workflow

The activation of the STING pathway by an agonist like this compound initiates a cascade of events leading to an anti-tumor immune response. The following diagrams illustrate the canonical STING signaling pathway and a typical experimental workflow for evaluating the in vivo efficacy of an oral STING agonist.

STING_Signaling_Pathway STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist STING STING Agonist->STING Activation TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation p-IRF3 p-IRF3 (dimer) IRF3->p-IRF3 Gene_Expression Type I IFN Gene Expression p-IRF3->Gene_Expression Translocation IFN_Secretion IFN-β Secretion Gene_Expression->IFN_Secretion Transcription & Translation Immune_Response Immune_Response IFN_Secretion->Immune_Response Anti-tumor Immunity

Caption: Simplified STING signaling pathway activated by an agonist.

Experimental_Workflow In Vivo Efficacy Evaluation Workflow Tumor_Implantation MC38 Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Treatment_Initiation Oral Administration of STING Agonist (e.g., this compound) Tumor_Growth->Treatment_Initiation Monitoring Tumor Volume and Body Weight Measurement Treatment_Initiation->Monitoring Repeated Dosing Endpoint_Analysis Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Immune Cell Infiltration Monitoring->Endpoint_Analysis

Caption: A typical workflow for in vivo efficacy studies.

Experimental Protocols

In Vitro STING Activation Assay (General Protocol)

A common method to assess STING activation is through a reporter cell line, such as THP1-Blue™ ISG cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.

  • Cell Culture: THP1-Blue™ ISG cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 µg/mL Normocin™, and 100 µg/mL Zeocin®.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the STING agonist.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 24 hours.

  • SEAP Detection: The activity of SEAP in the supernatant is measured using a detection reagent like QUANTI-Blue™. The absorbance is read at 620-650 nm.

  • Data Analysis: The EC50 values are calculated from the dose-response curves.

MC38 Syngeneic Tumor Model (General Protocol)

  • Cell Culture: MC38 murine colon adenocarcinoma cells are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Tumor Implantation: C57BL/6 mice are subcutaneously injected with a suspension of MC38 cells (typically 1 x 10^6 cells) in the flank.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The STING agonist is administered orally at the specified dose and schedule.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is also monitored as an indicator of toxicity. The study endpoint may be a specific tumor volume, a predetermined time point, or when the control tumors reach a certain size. Tumor growth inhibition (TGI) and survival are key efficacy endpoints.

Pharmacokinetic Study in Mice (General Protocol)

  • Animal Dosing: A single dose of the STING agonist is administered to mice via oral gavage.

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein bleeding.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Drug Concentration Analysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%) are calculated using pharmacokinetic software.

References

Assessing the Long-Term Immunological Memory Induced by ZSA-215: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term immunological memory induced by the novel oral STING (Stimulator of Interferon Genes) agonist, ZSA-215, with other immunotherapeutic alternatives. Due to the limited publicly available quantitative data on the specific immunological memory markers for this compound, this guide leverages data from other well-characterized STING agonists and anti-PD-1 therapy as benchmarks for a thorough comparative analysis.

Executive Summary

This compound, a potent oral STING agonist, has demonstrated remarkable preclinical efficacy, achieving complete tumor regression and long-term survival in murine cancer models.[1] This suggests the induction of a robust and durable anti-tumor immunological memory. While specific quantitative data on memory T-cell and B-cell populations or long-term cytokine profiles for this compound are not yet available in published literature, this guide provides a framework for its assessment by comparing its performance with other STING agonists and immune checkpoint inhibitors. The evidence for long-term immunity is primarily based on tumor rechallenge studies, a key functional indicator of immunological memory.

This compound: A Novel Oral STING Agonist

This compound is a novel small molecule that activates the STING pathway, a critical component of the innate immune system. Its oral bioavailability represents a significant advancement in the administration of STING agonists.[1]

Mechanism of Action

This compound functions by binding to and activating the STING protein, which is located on the endoplasmic reticulum. This activation triggers a signaling cascade that leads to the phosphorylation of STING and the transcription factor IRF3. Phosphorylated IRF3 then translocates to the nucleus, inducing the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1] This cytokine milieu is crucial for the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, ultimately leading to a potent anti-tumor immune response.

ZSA_215_Signaling_Pathway cluster_cell Antigen Presenting Cell cluster_response Immune Response ZSA215 This compound (Oral) STING STING (ER) ZSA215->STING activates pSTING p-STING STING->pSTING phosphorylates IRF3 IRF3 pSTING->IRF3 activates pIRF3 p-IRF3 IRF3->pIRF3 phosphorylates Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons (IFN-α, IFN-β) Nucleus->IFN induces expression Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines induces expression DC_activation Dendritic Cell Activation & Maturation IFN->DC_activation NK_cell_activation NK Cell Activation IFN->NK_cell_activation Cytokines->DC_activation T_cell_priming T-Cell Priming & Activation DC_activation->T_cell_priming Tumor_cell_killing Tumor Cell Killing T_cell_priming->Tumor_cell_killing NK_cell_activation->Tumor_cell_killing Experimental_Workflow cluster_in_vivo In Vivo Assessment cluster_ex_vivo Ex Vivo Immunological Analysis cluster_data Data Interpretation Tumor_Induction Tumor Induction Treatment Treatment (this compound or Comparator) Tumor_Induction->Treatment Tumor_Regression Complete Tumor Regression Treatment->Tumor_Regression Rechallenge Tumor Rechallenge Tumor_Regression->Rechallenge Cell_Isolation Isolation of Splenocytes/PBMCs Tumor_Regression->Cell_Isolation Survival_Analysis Long-Term Survival Analysis Rechallenge->Survival_Analysis Data_Analysis Quantitative Data Analysis & Comparison Survival_Analysis->Data_Analysis ELISpot ELISpot Assay (Memory T-Cell Function) Cell_Isolation->ELISpot Flow_Cytometry Flow Cytometry (Memory T/B-Cell Phenotyping) Cell_Isolation->Flow_Cytometry ELISpot->Data_Analysis Flow_Cytometry->Data_Analysis Cytokine_Assay Multiplex Cytokine Assay (Serum Cytokine Profile) Cytokine_Assay->Data_Analysis

References

A Comparative Analysis of ZSA-215 in Monotherapy and Combination Therapy Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of ZSA-215, a potent and orally active STING (Stimulator of Interferon Genes) agonist, when administered as a monotherapy versus in combination with an anti-PD-1 antibody. The data presented is derived from the pivotal study published in the Journal of Medicinal Chemistry, "Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression".

Overview of this compound

This compound is a novel small molecule designed to activate the STING signaling pathway, a critical component of the innate immune system. Activation of STING in immune cells within the tumor microenvironment can lead to the production of type I interferons and other pro-inflammatory cytokines, thereby promoting a robust anti-tumor immune response. This guide examines the anti-tumor effects of this compound alone and in synergy with immune checkpoint inhibition in a syngeneic mouse model of colon cancer.

Quantitative Efficacy: Monotherapy vs. Combination Therapy

The following tables summarize the key quantitative outcomes from in vivo studies comparing this compound monotherapy with its combination with an anti-PD-1 antibody in the MC38 colon cancer model.

Table 1: Anti-Tumor Efficacy in the MC38 Syngeneic Mouse Model

Treatment GroupDosing RegimenComplete Response (CR) RateLong-Term SurvivalTumor Recurrence
This compound Monotherapy 60 mg/kg, p.o., every 3 days for 6 doses100%Not explicitly stated, but long-term survival of all mice was achieved.[1][2]No recurrence observed during a 74-day follow-up period (total 157 days).[1][2]
This compound + anti-PD-1 This compound: 60 mg/kg, p.o., every 3 days for 6 doses; anti-PD-1: Not specified100%Long-term survival of all mice was achieved.[1][2]Not specified
Parental Compound (ZSA-52) + anti-PD-1 Not specified60%Not specifiedNot specified

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Oral Bioavailability (F) 58%[3][4]
Area Under the Curve (AUC) 23835.0 h·ng/mL[3][4]

Mechanism of Action: The STING Signaling Pathway

This compound exerts its anti-tumor effects by activating the STING signaling pathway. Upon binding to STING, this compound induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines. These cytokines play a crucial role in enhancing the anti-tumor immune response by promoting the maturation and activation of dendritic cells, which subsequently prime tumor-specific T cells.

STING_Pathway ZSA215 This compound STING STING (on ER membrane) ZSA215->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFNB_gene IFN-β Gene pIRF3->IFNB_gene induces transcription Cytokine_genes Other Cytokine Genes pIRF3->Cytokine_genes induces transcription IFN_beta IFN-β IFNB_gene->IFN_beta produces Cytokines Pro-inflammatory Cytokines Cytokine_genes->Cytokines produces

This compound activates the STING pathway, leading to IFN-β production.

Experimental Protocols

The following methodologies were employed in the preclinical evaluation of this compound.

In Vivo Efficacy Study in MC38 Tumor Model
  • Animal Model : Female C57BL/6 mice were used for the study.

  • Cell Line : The murine colon adenocarcinoma cell line, MC38, was utilized.

  • Tumor Implantation : MC38 cells were implanted subcutaneously into the flank of the mice.

  • Treatment Regimen :

    • This compound Monotherapy : Mice received oral administrations of this compound at a dose of 60 mg/kg. Dosing was performed every three days for a total of six doses.[2]

    • Combination Therapy : In addition to the this compound regimen, mice were treated with an anti-PD-1 antibody. The specific clone and dosing regimen for the anti-PD-1 antibody were not detailed in the available abstracts.

  • Efficacy Assessment :

    • Tumor Growth : Tumor volume was monitored regularly to assess the anti-tumor activity of the treatments.

    • Survival : Mice were monitored for long-term survival.

    • Complete Response : A complete response was defined as the complete regression of the tumor.

Experimental Workflow

The workflow for the in vivo efficacy studies is outlined below.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment animal_model C57BL/6 Mice tumor_implantation Subcutaneous Implantation animal_model->tumor_implantation cell_line MC38 Colon Cancer Cells cell_line->tumor_implantation monotherapy This compound Monotherapy (60 mg/kg, p.o.) tumor_implantation->monotherapy combination This compound + anti-PD-1 tumor_implantation->combination control Vehicle Control tumor_implantation->control tumor_measurement Tumor Volume Measurement monotherapy->tumor_measurement survival_monitoring Long-Term Survival Monitoring monotherapy->survival_monitoring cr_rate Complete Response Rate Calculation monotherapy->cr_rate combination->tumor_measurement combination->survival_monitoring combination->cr_rate control->tumor_measurement control->survival_monitoring

Workflow for the in vivo evaluation of this compound efficacy.

Conclusion

The available preclinical data demonstrates that this compound is a highly effective anti-tumor agent in the MC38 colon cancer model. As a monotherapy, this compound achieved a 100% complete response rate and long-term survival.[1][2] The combination of this compound with an anti-PD-1 antibody also resulted in a 100% complete response rate, suggesting a potent synergistic or additive effect.[1][2] Notably, this combination therapy was superior to the combination of a parental compound with anti-PD-1.[1][2] The excellent oral bioavailability and potent, single-agent efficacy of this compound position it as a promising candidate for further development in cancer immunotherapy, both as a standalone treatment and in combination with immune checkpoint inhibitors.

References

Safety Operating Guide

Navigating the Disposal of ZSA-215: A Comprehensive Guide to Laboratory Safety and Chemical Handling

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is not just a matter of compliance but a cornerstone of a safe and efficient workflow. This guide provides essential, immediate safety and logistical information for the proper disposal of the novel compound ZSA-215, focusing on procedural, step-by-step guidance to directly address operational questions. While this compound is a hypothetical compound for the purposes of this guide, the principles and procedures outlined below are based on established best practices for hazardous waste management and are designed to be a reliable resource for handling new or uncharacterized substances.

Risk Assessment and Classification of this compound

Before any disposal procedures can be initiated, a thorough risk assessment must be conducted to classify the waste. The nature of this compound will dictate the appropriate disposal pathway. The primary hazard characteristics to evaluate are:

  • Toxicity: Does the substance pose a significant risk to human health or the environment?

  • Flammability: Does the substance have a low flashpoint and pose a fire hazard?

  • Corrosivity: Is the substance highly acidic or basic, capable of corroding materials?

  • Reactivity: Is the substance unstable and likely to undergo a violent chemical change?

For the purpose of this guide, we will assume this compound has been determined to be a moderately toxic, non-reactive, water-soluble organic compound.

Personal Protective Equipment (PPE) for Handling this compound Waste

The selection of appropriate Personal Protective Equipment (PPE) is paramount to ensure the safety of laboratory personnel during the handling and disposal of this compound. The required level of protection depends on the concentration and potential for exposure.

PPE LevelLevel of ProtectionRequired Equipment
Level D Minimum protection for low-risk scenarios with no splash or inhalation hazard.Safety glasses, lab coat, and standard chemical-resistant gloves (e.g., nitrile).[1][2]
Level C Required when the concentration and type of airborne substance are known and an air-purifying respirator is sufficient.Full-face or half-mask air-purifying respirator, chemical-resistant clothing, and inner and outer chemical-resistant gloves.[2][3][4]
Level B Necessary when the highest level of respiratory protection is needed, but a lesser level of skin protection is required.Self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator, and chemical-resistant clothing.[2][3][4]
Level A The highest level of protection, required when there is a high potential for exposure to skin, eyes, and the respiratory system.Fully encapsulating chemical-protective suit with a positive-pressure SCBA.[2][3][4]

For routine handling of this compound waste in a laboratory setting, Level C protection is recommended as a precautionary measure.

This compound Waste Segregation and Storage

Proper segregation and storage of chemical waste are crucial to prevent accidental reactions and ensure compliant disposal.[5][6][7]

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for this compound waste. The original container is often the best choice.[7] The container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and its known hazards.[8][9]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[6][7] Specifically, keep it separate from strong oxidizing agents, acids, and bases.

  • Storage Area: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat sources or direct sunlight.[5][10]

Disposal Procedures for this compound

The following decision tree and procedural steps provide a clear pathway for the proper disposal of this compound.

ZSA215_Disposal_Workflow Figure 1: this compound Disposal Decision Workflow start Start: this compound Waste Generated risk_assessment Conduct Risk Assessment (Toxicity, Reactivity, etc.) start->risk_assessment is_hazardous Is this compound classified as Hazardous Waste? risk_assessment->is_hazardous non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous_disposal No select_ppe Select Appropriate PPE (Level C Recommended) is_hazardous->select_ppe Yes segregate_waste Segregate this compound Waste in a Labeled, Compatible Container select_ppe->segregate_waste storage Store in Designated Satellite Accumulation Area segregate_waste->storage neutralization Is On-site Neutralization/ Treatment Feasible and Permitted? storage->neutralization neutralization_protocol Follow Approved Neutralization Protocol neutralization->neutralization_protocol Yes disposal_pickup Arrange for Hazardous Waste Pickup by EH&S or Licensed Contractor neutralization->disposal_pickup No neutralization_protocol->disposal_pickup documentation Complete all Necessary Waste Disposal Documentation disposal_pickup->documentation end End of Disposal Process documentation->end

Caption: Figure 1: this compound Disposal Decision Workflow.

Experimental Protocol: Neutralization of this compound Waste Solution

This protocol is a hypothetical example for the neutralization of an acidic solution of this compound. This procedure should only be carried out by trained personnel in a properly equipped laboratory and after a substance-specific risk assessment has been completed.

Objective: To neutralize an acidic aqueous solution of this compound to a pH between 5.5 and 10.5 for safe disposal, in accordance with general guidelines for drain disposal of dilute acids and bases.[11]

Materials:

  • Acidic this compound waste solution

  • 1M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

  • Appropriate glass beaker (2x the volume of the waste)

  • Personal Protective Equipment (Level C: safety goggles, face shield, lab coat, chemical-resistant gloves)

Procedure:

  • Preparation: Don the appropriate PPE. Place the beaker containing the this compound waste solution on the stir plate in a fume hood. Add the magnetic stir bar.

  • Initial pH Measurement: Measure and record the initial pH of the this compound solution.

  • Neutralization: Slowly add the 1M NaOH solution dropwise to the stirring this compound solution.

  • pH Monitoring: Continuously monitor the pH of the solution. Be cautious as the neutralization reaction can be exothermic.

  • Endpoint: Continue adding NaOH until the pH of the solution is stable within the range of 5.5-10.5.

  • Final Verification: Once the target pH is reached, let the solution stir for another 10 minutes to ensure the pH is stable. Record the final pH.

  • Disposal: If local regulations and institutional policies permit, the neutralized solution may be disposed of down the drain with copious amounts of water.[11] Otherwise, it should be collected as hazardous waste.

  • Decontamination: Triple-rinse all glassware and equipment used in the procedure. The first rinseate should be collected as hazardous waste.[8][9]

Neutralization_Protocol_Workflow Figure 2: this compound Neutralization Protocol Workflow start Start: Prepare for Neutralization ppe Don Appropriate PPE (Level C) start->ppe setup Set up Waste Solution in Fume Hood with Stir Plate ppe->setup measure_ph_initial Measure and Record Initial pH setup->measure_ph_initial add_naoh Slowly Add 1M NaOH while Stirring measure_ph_initial->add_naoh monitor_ph Continuously Monitor pH add_naoh->monitor_ph check_ph Is pH between 5.5 and 10.5? monitor_ph->check_ph check_ph->add_naoh No stabilize Stir for 10 min and Verify Final pH check_ph->stabilize Yes disposal Dispose of Neutralized Solution per Institutional Policy stabilize->disposal decontaminate Decontaminate Glassware (Triple Rinse) disposal->decontaminate end End of Protocol decontaminate->end

Caption: Figure 2: this compound Neutralization Protocol Workflow.

Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations. The primary federal regulations in the United States are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] Many states have more stringent regulations.[12] It is the responsibility of the waste generator to be aware of and compliant with all applicable laws. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and to arrange for the pickup of hazardous waste.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Navigating the Safe Handling and Disposal of ZSA-215

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.

This document provides crucial safety and logistical guidance for the handling and disposal of ZSA-215, a potent STING (Stimulator of Interferon Genes) agonist. Given the compound's high biological activity and its classification as a potential antineoplastic agent, strict adherence to the following protocols is essential to ensure personnel safety and environmental protection. The information presented here is based on best practices for handling potent, non-hazardous research chemicals and should be supplemented by a compound-specific Safety Data Sheet (SDS) when available.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive PPE strategy is required to prevent inadvertent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for all procedures involving this compound.

Operation Required Personal Protective Equipment (PPE)
Weighing and Compounding (Dry Powder) - Full-face respirator with P100 (or equivalent) particulate filters.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile gloves (inner glove tucked under the lab coat cuff).- Chemical splash goggles.- Disposable shoe covers.
Handling of Solutions - Standard laboratory coat.- Nitrile gloves.- Safety glasses with side shields.
General Laboratory Operations - Standard laboratory coat.- Nitrile gloves.- Safety glasses.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize risk. The following workflow outlines the key steps for safe preparation and use of this compound.

cluster_preparation Preparation cluster_experiment Experimentation cluster_disposal Disposal Controlled_Area Enter Controlled Weighing Area Don_PPE Don Appropriate PPE Controlled_Area->Don_PPE 1. Weigh_Compound Weigh this compound in a Ventilated Enclosure Don_PPE->Weigh_Compound 2. Prepare_Solution Prepare Stock Solution in a Fume Hood Weigh_Compound->Prepare_Solution 3. Conduct_Experiment Conduct Experiment Following Protocol Prepare_Solution->Conduct_Experiment 4. Decontaminate_Surfaces Decontaminate Work Surfaces Conduct_Experiment->Decontaminate_Surfaces 5. Segregate_Waste Segregate Waste Streams Decontaminate_Surfaces->Segregate_Waste 6. Dispose_Waste Dispose of Waste According to Guidelines Segregate_Waste->Dispose_Waste 7. Doff_PPE Doff PPE in Designated Area Dispose_Waste->Doff_PPE 8.

This compound Handling Workflow

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is imperative to prevent environmental contamination and potential exposure to non-laboratory personnel. All waste must be segregated and disposed of in accordance with institutional and local regulations for chemical waste.

Waste Stream Disposal Container Disposal Procedure
Unused Solid this compound Labeled, sealed, and puncture-resistant container for chemical waste.Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
Contaminated Labware (pipette tips, tubes, etc.) Labeled biohazard or chemical waste container.Segregate from general lab waste. Dispose of as chemical waste.
Aqueous Waste Solutions Labeled, leak-proof container for aqueous chemical waste.Do not pour down the drain. Collect and dispose of through your institution's EHS office.
Contaminated PPE Labeled bag for contaminated solid waste.Dispose of as chemical waste. Do not place in general trash.

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during the handling of this compound.

cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_waste_segregation Waste Segregation cluster_final_disposal Final Disposal Start Waste Generated Is_Solid Solid Waste? Start->Is_Solid Is_Liquid Liquid Waste? Is_Solid->Is_Liquid No Solid_Waste_Bin Solid Chemical Waste Is_Solid->Solid_Waste_Bin Yes Is_Sharp Sharps? Is_Liquid->Is_Sharp No Liquid_Waste_Container Liquid Chemical Waste Is_Liquid->Liquid_Waste_Container Yes Sharps_Container Sharps Container Is_Sharp->Sharps_Container Yes EHS_Pickup Arrange for EHS Pickup Is_Sharp->EHS_Pickup No Solid_Waste_Bin->EHS_Pickup Liquid_Waste_Container->EHS_Pickup Sharps_Container->EHS_Pickup

This compound Waste Disposal Decision Tree

Disclaimer: The information provided in this document is intended as a guide for trained laboratory personnel. A comprehensive, compound-specific Safety Data Sheet (SDS) for this compound should be consulted for detailed safety information. Always adhere to your institution's specific safety protocols and local regulations.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。